Penicillamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHUFYOXKHLME-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944844 | |
| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-30-9 | |
| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Penicillamine Hydrochloride Action
Chelation Chemistry and Metal Ion Complexation
Penicillamine (B1679230) is a potent chelating agent, meaning it can form multiple bonds with a single metal ion, effectively sequestering it and facilitating its removal from the body. mdpi.compediatriconcall.com This property is central to its use in conditions characterized by toxic metal accumulation.
Copper Sequestration and Excretion Mechanisms
The primary and most well-understood mechanism of penicillamine in the context of Wilson's disease is its ability to chelate excess copper. drugbank.comwikipedia.org In this genetic disorder, impaired copper metabolism leads to its accumulation in various tissues. Penicillamine intervenes by forming a stable, soluble complex with copper, which is then readily excreted in the urine. drugbank.comnih.gov In vitro studies suggest that two molecules of penicillamine bind to one atom of copper. drugbank.com This chelation process is believed to involve the reduction of cupric (Cu(II)) ions to cuprous (Cu(I)) ions, which then form a stable complex with penicillamine. mdpi.com This action effectively removes non-ceruloplasmin bound copper from the plasma. mdpi.com
Interactions with Other Divalent and Trivalent Cations
Beyond copper, penicillamine's chelating activity extends to other heavy metals. It is known to form complexes with divalent and trivalent cations such as lead, mercury, and iron. mdpi.compediatriconcall.comnih.gov This broad-spectrum chelating ability has led to its off-label consideration in the management of lead poisoning. pediatriconcall.comnih.gov The fundamental principle remains the same: penicillamine binds to these metal ions, forming water-soluble complexes that can be efficiently eliminated from the body via renal excretion. nih.gov
Disulfide Exchange Reactions and Metabolic Modulation
Penicillamine's chemical structure, particularly its thiol (-SH) group, allows it to participate in disulfide exchange reactions, a key mechanism in its therapeutic effect in certain metabolic disorders. pillbuys.com
Penicillamine-Cysteine Disulfide Formation and Cystine Solubility
In the condition of cystinuria, an inherited metabolic disorder, there is excessive excretion of the amino acid cystine. Cystine is poorly soluble in urine, leading to the formation of kidney stones. Penicillamine addresses this by undergoing a disulfide interchange with cystine. pediatriconcall.comdrugbank.com This reaction breaks down cystine and forms a new compound, penicillamine-cysteine disulfide. drugbank.compillbuys.com This mixed disulfide is significantly more soluble in urine than cystine itself and is readily excreted, thereby preventing the formation of cystine calculi. drugbank.comnih.gov
Immunomodulatory and Anti-inflammatory Pathways
The mechanism of action of penicillamine in rheumatoid arthritis is not fully elucidated, but it is known to possess immunomodulatory and anti-inflammatory properties. mdpi.comdrugbank.com It is considered a disease-modifying antirheumatic drug (DMARD). nih.gov
T-Lymphocyte and B-Lymphocyte Activity Modulation
Research indicates that penicillamine can influence the activity of immune cells. It has been shown to depress T-lymphocyte (T-cell) activity. drugbank.comwikipedia.orgnih.gov In vitro studies have demonstrated that while it suppresses T-cell function, it does not have the same inhibitory effect on B-lymphocyte (B-cell) activity. drugbank.comncats.io This selective action on T-cells, along with its ability to inhibit macrophage function and decrease the production of interleukin-1 (IL-1), contributes to its immunomodulatory effects. drugbank.comwikipedia.org Furthermore, penicillamine has been observed to lower IgM rheumatoid factor levels without causing a significant general depression of serum immunoglobulins. drugbank.com
Interactive Data Table: Penicillamine's Mechanistic Targets
| Mechanism | Target Molecule/Cell | Resulting Effect |
| Chelation | Copper (Cu) | Formation of a soluble complex, leading to increased urinary excretion. drugbank.comnih.gov |
| Chelation | Lead (Pb), Mercury (Hg), Iron (Fe) | Formation of soluble complexes, facilitating renal excretion. mdpi.compediatriconcall.comnih.gov |
| Disulfide Exchange | Cystine | Formation of highly soluble penicillamine-cysteine disulfide, preventing stone formation. pediatriconcall.comdrugbank.com |
| Immunomodulation | T-Lymphocytes | Depression of T-cell activity. drugbank.comwikipedia.orgnih.gov |
| Immunomodulation | Macrophages | Inhibition of macrophage function. drugbank.comwikipedia.org |
| Immunomodulation | Interleukin-1 (IL-1) | Decreased production. drugbank.comwikipedia.org |
| Immunomodulation | IgM Rheumatoid Factor | Reduction in levels. drugbank.com |
Reduction of Immunoglobulin M (IgM) Rheumatoid Factor
Research involving patients with rheumatoid arthritis treated with penicillamine has provided quantitative evidence of this effect. A study tracked IgM RF and IgG RF levels over a one-year treatment period. The findings indicated a selective and significant reduction in IgM RF levels, which was more pronounced than the decrease in total serum IgM. nih.gov In contrast, the mean levels of IgG RF did not show a significant change during the same period. nih.gov The reduction in IgM RF was observed to be dose-dependent, with patients on higher maintenance doses showing a more rapid and greater decrease. nih.gov
Table 1: Effect of Penicillamine Treatment on IgM Rheumatoid Factor Levels in Rheumatoid Arthritis Patients
This table summarizes the findings from a study on the quantitative response of IgM RF to penicillamine therapy over one year. nih.gov
| Treatment Duration | Mean IgM RF Level (% of Pre-treatment Value) |
|---|---|
| 3 Months | 76% (± 10% SEM) |
| 1 Year | 30% (± 5% SEM) |
Macrophage Inhibition and Cytokine Signaling Alterations (e.g., Interleukin-1)
Penicillamine exerts immunomodulatory effects by influencing the function of macrophages and altering cytokine signaling pathways. drugbank.comwikipedia.org The drug is known to inhibit macrophage function, which is a key component of its action in treating conditions like rheumatoid arthritis. drugbank.comwikipedia.org This inhibition contributes to its anti-inflammatory properties. mdpi.com
A crucial aspect of this mechanism is the reduction of the pro-inflammatory cytokine Interleukin-1 (IL-1). drugbank.comwikipedia.org However, studies investigating the direct effects of penicillamine on cytokine induction in mouse macrophages found that it did not inhibit the induction of IL-1 beta or tumor necrosis factor-alpha (TNF-α) mRNA. nih.gov This suggests that its effect on IL-1 levels may be indirect or involve different pathways than those affected by other antirheumatic drugs like auranofin. nih.gov Other research indicates that nitric oxide (NO), for which the related compound S-nitroso-N-acetyl-DL-penicillamine is a donor, can inhibit the release of IL-1β from macrophages by inhibiting the enzyme caspase-1. nih.gov This provides a potential, though indirect, pathway by which penicillamine-related compounds could influence cytokine processing. Furthermore, some studies have shown that penicillamine can stimulate macrophages to produce cytokines such as TNF-α, IL-6, and IL-23, suggesting a complex and potentially context-dependent interaction with these immune cells. bac-lac.gc.ca
Connective Tissue Remodeling and Extracellular Matrix Interactions
Interference with Tropocollagen Cross-Linking
Penicillamine directly affects collagen metabolism by interfering with the formation of cross-links between tropocollagen molecules, the fundamental units of collagen fibers. drugbank.comnih.govpanaceabiotec.com It also has the ability to cleave these cross-links when they are newly formed. drugbank.comnih.govpanaceabiotec.com This action is attributed to its interaction with aldehyde residues present on tropocollagen. indianpediatrics.netcapes.gov.br
The formation of stable collagen fibers depends on the creation of covalent bonds, known as cross-links, which are formed from lysine-derived aldehydes. capes.gov.brnih.gov Penicillamine blocks the formation of these stable bonds. indianpediatrics.net It is postulated that penicillamine, which has adjacent free sulfhydryl and amino groups, reacts with the aldehyde groups on tropocollagen to form a thiazolidine (B150603) complex. capes.gov.br This prevents the aldehydes from participating in the normal cross-linking process, leading to the accumulation of soluble, less-cross-linked collagen. capes.gov.brwiley.com This effect is distinct from the action of lathyrogens, which inhibit the formation of the aldehydes themselves. capes.gov.br In contrast, collagen from penicillamine-treated tissues has a higher-than-normal aldehyde content because the aldehydes are formed but their subsequent reaction is blocked. capes.gov.br
Impact on Collagen Degradation and Fibrotic Processes
By inhibiting the cross-linking of collagen, penicillamine renders the collagen more soluble and more susceptible to enzymatic and mechanical degradation. indianpediatrics.netmdpi.com This property underlies its use in certain fibrotic conditions, such as scleroderma and potentially liver fibrosis, where excessive collagen deposition is a key pathological feature. mdpi.comnih.gov The increased solubility and fragility of collagen due to penicillamine's action can help to reduce the accumulation of fibrotic tissue. indianpediatrics.net The drug causes an increase in the amount of soluble collagen, which in rats leads to a decrease in the tensile strength of the skin. drugs.com This effect on collagen makes it more vulnerable to degradation, which can be beneficial in managing diseases characterized by intensified collagen production. mdpi.com
Emerging and Unconventional Mechanistic Insights
Aldehyde Scavenging Activity in Alcohol Metabolism
An emerging area of investigation is the role of penicillamine as an aldehyde scavenger, specifically in the context of alcohol metabolism. researchgate.net The primary and most toxic metabolite of ethanol (B145695) is acetaldehyde (B116499). researchgate.netnih.gov Penicillamine, being a thiol amino acid, can react non-enzymatically with acetaldehyde to form a stable, non-reactive adduct. researchgate.netnih.govfrontiersin.org This process, known as sequestration, effectively inactivates acetaldehyde and reduces its bioavailability. researchgate.net
Pre-clinical studies in animal models have demonstrated that by sequestering acetaldehyde in the brain, D-penicillamine can reduce voluntary ethanol consumption and prevent relapse-like drinking behavior. researchgate.netnih.gov This suggests that some of the psychopharmacological effects of ethanol, including its reinforcing properties, may be mediated by its metabolite, acetaldehyde. nih.govresearchgate.net The ability of penicillamine to form these adducts has been demonstrated in vivo, and its action as an acetaldehyde-sequestering agent provides a novel pharmacological strategy for investigating and potentially treating alcohol use disorders. nih.govfrontiersin.org
Inhibition of Aqp11-Dependent Ferroptosis in Neuronal Injury
Recent research has shed light on the neuroprotective effects of D-penicillamine (DPA) by inhibiting a specific form of programmed cell death called ferroptosis in neurons. nih.govmdpi.com Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides, leading to cell death, and is implicated in neuronal damage following events like seizures. nih.gov
Studies using a kainic acid (KA)-induced seizure model in mice have demonstrated that DPA treatment significantly improves neuronal survival. nih.govmdpi.com This protective effect is associated with a marked decrease in key ferroptosis-related markers. nih.gov Specifically, the levels of acyl-CoA synthetase long-chain family member 4 (ACSL4), prostaglandin-endoperoxide synthase 2 (Ptgs2), and lipid peroxides were all significantly reduced in the brains of KA-treated mice after DPA administration. nih.govmdpi.com In vitro models of neuronal ferroptosis induced by glutamate (B1630785) or erastin (B1684096) further corroborated these findings, showing that DPA can directly suppress this cell death pathway in neurons. nih.govresearchgate.net
A pivotal discovery from these studies is the identification of Aquaporin-11 (Aqp11) as a key molecular target for DPA's anti-ferroptotic activity. nih.govmdpi.com RNA sequencing analysis of glutamate-treated neuronal cells revealed that Aqp11, a channel protein responsible for transporting water and small solutes, is central to the protective mechanism of DPA. nih.govmdpi.com To confirm this, in vivo experiments involving the knockdown of Aqp11 in the brain using siRNA were conducted. The results showed that reducing Aqp11 expression nullified the inhibitory effect of DPA on seizure-induced ferroptosis. nih.govmdpi.com This indicates that the neuroprotective effects of DPA against ferroptosis are dependent on the presence and function of Aqp11. nih.govmdpi.com
Table 1: Effect of D-Penicillamine on Ferroptosis Markers in a Kainic Acid-Induced Seizure Model
| Marker | Effect of D-Penicillamine Treatment | Implication |
|---|---|---|
| ACSL4 | Significantly Decreased | Inhibition of lipid metabolism contributing to ferroptosis |
| Ptgs2 | Significantly Decreased | Reduction in inflammatory and oxidative stress pathways |
| Lipid Peroxides | Significantly Decreased | Direct evidence of reduced oxidative damage to lipids |
| Neuronal Survival | Remarkably Improved | Overall neuroprotective effect |
Melanogenesis Inhibition Pathways
D-penicillamine has been identified as an inhibitor of melanogenesis, the process of melanin (B1238610) production. uni-lj.sinih.gov Its mechanism of action in this pathway is multifaceted, primarily revolving around its interaction with key components of melanin synthesis. uni-lj.si
One of the primary mechanisms is the chelation of copper ions. uni-lj.si Tyrosinase, a critical enzyme in the melanogenesis pathway, requires copper as a cofactor for its proper function. uni-lj.si By binding to copper, D-penicillamine inhibits the activity of tyrosinase, thereby hindering the initial steps of melanin production. uni-lj.si
Furthermore, D-penicillamine acts as a one-electron donor. uni-lj.si It can reduce an oxidation product of dopa, which is a precursor to melanin. This action prevents the formation of dopachrome (B613829), a key intermediate in the synthesis of eumelanin. uni-lj.simdpi.com During this process, the sulfhydryl group (-SH) of penicillamine becomes oxidized. uni-lj.si
In studies using melanoma cells, D-penicillamine has been shown to inhibit tyrosinase activity and reduce melanin production. nih.gov Interestingly, this inhibition of melanogenesis rendered the melanoma cells more susceptible to being killed by peripheral blood lymphocytes, suggesting a potential immunomodulatory role linked to its effect on pigmentation. nih.gov
Table 2: Mechanisms of Melanogenesis Inhibition by D-Penicillamine
| Mechanism | Target | Outcome |
|---|---|---|
| Copper Chelation | Tyrosinase | Inhibition of enzyme activity |
| Reduction of Dopa Oxidation Product | Dopa Oxidation Product | Prevention of dopachrome formation |
Hypothesis of Zinc Protease Inhibition in Arthritis Pathogenesis
While the precise mechanism of action of D-penicillamine in rheumatoid arthritis remains a subject of ongoing research, a prominent hypothesis centers on its ability to inhibit zinc proteases. mdpi.comnih.gov Metalloproteases are known to be involved in the pathogenesis of arthritis, contributing to the remodeling of the extracellular matrix and tissue degradation seen in the disease. mdpi.com
The proposed mechanism, termed "catalytic chelation," suggests that D-penicillamine facilitates the removal of zinc from zinc-dependent enzymes like carboxypeptidase A. nih.gov D-penicillamine itself catalyzes the transfer of zinc from the enzyme to other, stronger chelating agents. nih.gov This process leads to the irreversible inhibition of the zinc protease. nih.gov Studies have shown that D-penicillamine can accelerate the rate of zinc release from carboxypeptidase A by up to 400-fold compared to the uncatalyzed release. nih.gov
This inhibition of zinc proteases involved in tissue remodeling could explain the therapeutic efficacy of D-penicillamine in arthritis. mdpi.com By disrupting the activity of these enzymes, D-penicillamine may help to reduce the breakdown of cartilage and other connective tissues that is characteristic of rheumatoid arthritis. mdpi.com
Synthetic Methodologies and Chemical Development
Historical Synthesis Routes
The initial methods for obtaining penicillamine (B1679230) were rooted in its relationship with penicillin. These early approaches included both semi-synthetic and total synthesis strategies.
Semi-synthetic Derivation from Penicillins
Historically, D-penicillamine was primarily obtained through the degradation of penicillins. pillbuys.comresearchgate.netmdpi.com This process involves the hydrolysis of the β-lactam and thiazolidine (B150603) rings of the penicillin molecule. pillbuys.com For instance, the degradation of penicillin G can be initiated by cleaving the β-lactam ring with alkali to form penicilloic acid, which is then decarboxylated to penilloic acid. pillbuys.com The subsequent cleavage of the thiazolidine ring of penilloic acid yields D-penicillamine. pillbuys.com This final step often required the use of mercuric salts to drive the reaction to completion by forming a sparingly soluble penicillamine-mercury complex. pillbuys.comresearchgate.net The free penicillamine is then liberated from this complex by treatment with hydrogen sulfide (B99878). pillbuys.comresearchgate.netgoogle.com
Early Total Synthesis Approaches and Racemate Production
The first total synthesis of penicillin V, achieved by Sheehan and co-workers in 1957, also provided a route to penicillamine. thieme-connect.comacs.org A key step in this synthesis involved the transformation of racemic valine into N-acetylpenicillamine. thieme-connect.com Early total synthesis methods often resulted in a racemic mixture of D- and L-penicillamine (DL-penicillamine). researchgate.net One such process starts with isobutyraldehyde, sulfur, ammonia, and hydrogen cyanide to produce the racemate. pillbuys.comresearchgate.net The production of a racemic mixture necessitated subsequent resolution steps to isolate the desired D-enantiomer, as the L-enantiomer is toxic. wikipedia.org
Modern Synthesis and Purification Techniques
Contemporary synthetic strategies for penicillamine focus on stereoselectivity to avoid the formation of the toxic L-isomer and employ advanced purification methods.
Stereoselective Synthesis and Enantiomeric Resolution Methodologies
Modern approaches often aim for stereoselective synthesis to directly produce the desired D-enantiomer or employ efficient resolution techniques to separate the enantiomers of a racemic mixture.
Stereoselective Synthesis: One method involves the use of chiral auxiliaries. For example, D-camphoric acid has been used to induce stereoselectivity in the synthesis of D-penicillamine. rsc.org Another approach involves the diastereoselective synthesis of tricyclic systems derived from D-penicillamine and an achiral dialdehyde, which can then be converted to the final product. scielo.brscielo.br
Enantiomeric Resolution: When a racemic mixture is produced, resolution is necessary. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent. For instance, (-)-norephedrine has been used to resolve N-formylisopropylidene-DL-penicillamine. researchgate.net Chromatographic methods are also widely used for enantiomeric separation. iitr.ac.in These include both direct and indirect methods. iitr.ac.in
Direct methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). iitr.ac.innih.gov L-tartaric acid and (R)-mandelic acid have been successfully used as chiral impregnating reagents in thin-layer chromatography (TLC) for the resolution of DL-penicillamine. nih.gov
Indirect methods involve derivatizing the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on an achiral stationary phase. iitr.ac.innih.gov Marfey's reagent and ninhydrin (B49086) are examples of reagents used for the indirect resolution of penicillamine enantiomers via high-performance liquid chromatography (HPLC). nih.govcore.ac.uk
Table 1: Comparison of Enantiomeric Resolution Techniques for Penicillamine
| Technique | Method | Chiral Selector/Reagent | Principle |
| Classical Resolution | Diastereomeric Salt Formation | (-)-Norephedrine | Forms diastereomeric salts with DL-penicillamine derivatives that have different solubilities, allowing for separation by crystallization. researchgate.net |
| Thin-Layer Chromatography (TLC) | Direct Resolution | L-Tartaric Acid, (R)-Mandelic Acid | The chiral selector is impregnated onto the TLC plate, creating a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to separation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Indirect Resolution | Marfey's Reagent | The enantiomers are derivatized with the chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Indirect Resolution | Ninhydrin | Reacts with penicillamine enantiomers to form fluorescent diastereomeric adducts that can be separated and detected. core.ac.uk |
Advanced Purification Strategies (e.g., Mercuric Salt Complexation)
Purification is a critical step to ensure the high purity of the final penicillamine hydrochloride product.
Mercuric Salt Complexation: As mentioned in the historical context, the formation of a mercury-penicillamine complex is a highly effective purification method. researchgate.net Penicillamine is precipitated from a hydrolysis mixture as the mercuric salt, which is then collected. researchgate.netresearchgate.net This complex is subsequently treated with hydrogen sulfide to release the free penicillamine, leaving behind insoluble mercuric sulfide. pillbuys.comgoogle.com This method effectively separates penicillamine from by-products.
Recrystallization: Simple recrystallization from water is a common final step to purify the penicillamine. researchgate.netresearchgate.net
Adduct Formation: Another purification technique involves converting the penicillamine into a more easily purifiable derivative. For example, D-penicillamine can be converted into D-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride, also known as the "D-penicillamine-acetone adduct," which can be readily purified and then converted back to D-penicillamine. pillbuys.com
Chemical Modification and Derivatization for Enhanced Pharmacological Profiles
Chemical modification of the penicillamine structure has been explored to create derivatives with improved or novel pharmacological activities. The primary sites for modification are the thiol, amino, and carboxylic acid groups.
Thiol Group Modification: The thiol group is a key site for derivatization. For instance, S-nitroso-N-acetyl-D-penicillamine has been synthesized to create a nitric oxide-releasing compound. mdpi.com This modification can be used to impart new therapeutic properties, such as controlled nitric oxide release for various biomedical applications. mdpi.com
Amino Group Modification: The amino group can be acylated or incorporated into larger structures. N-acetyl-D-penicillamine is a common derivative. mdpi.com Furthermore, penicillamine has been incorporated into peptide structures to create potent inhibitors of hormones like oxytocin. acs.org For example, 1-L-Penicillamine-oxytocin and 1-D-Penicillamine-oxytocin have been synthesized and shown to be powerful inhibitors of the oxytocic response. acs.org
Polymer Conjugation: D-penicillamine has been chemically bonded to polymers like chitosan. researchgate.net These modified biopolymers can then be used, for example, as carriers for metal catalysts. In one study, a chitosan-D-penicillamine derivative was used to anchor Pd(II), creating a catalyst for oxidation reactions. researchgate.net
Derivatization for Analysis: Derivatization is also crucial for the analytical determination of penicillamine and its impurities. For instance, hydroxylamine (B1172632), a potential genotoxic impurity, can be derivatized with acetone (B3395972) to form acetone oxime, which can then be quantified by gas chromatography-headspace-mass spectrometry (GCHS-MS). researchgate.net
Synthesis of Lipophilic D-Penicillamine Derivatives
The inherent hydrophilicity of D-penicillamine can be altered through chemical modification to produce more lipophilic derivatives. This increased lipophilicity can influence the compound's interaction with biological systems. Key strategies to achieve this involve the esterification of the carboxylic acid group, acylation of the amino group, or the formation of heterocyclic structures such as thiazolidines.
One primary method for synthesizing lipophilic D-penicillamine derivatives is through the esterification of its carboxylic acid functional group. This is commonly achieved by reacting D-penicillamine hydrochloride with an alcohol, such as methanol (B129727), ethanol (B145695), or benzyl (B1604629) alcohol, in the presence of an acid catalyst like hydrogen chloride or a dehydrating agent like thionyl chloride. nih.govgoogle.com For instance, the synthesis of D-penicillamine methyl ester hydrochloride can be performed by refluxing a solution of D-penicillamine hydrochloride in methanol saturated with anhydrous hydrogen chloride for an extended period. google.com The resulting ester hydrochlorides are typically crystalline solids that are soluble in aqueous solutions. nih.gov Upon neutralization, these water-soluble hydrochlorides can convert into an oily, more lipid-soluble state. nih.gov
The reaction of D-penicillamine with various alcohols in the presence of thionyl chloride has been a documented method for producing a range of lipophilic esters. nih.gov The synthesis of D-penicillamine methyl ester hydrochloride, for example, involves combining D-penicillamine powder with methanol and slowly adding thionyl chloride, followed by a period of reaction at room temperature and subsequent reflux. A similar approach is used for synthesizing hexyl and benzyl esters. The lipophilicity of these derivatives, often measured by the octanol/water partition coefficient (log P), has been shown to increase with the length of the alkyl chain of the ester. For example, the hexyl ester of D-penicillamine is significantly more lipophilic than the methyl ester. nih.gov
Another significant pathway to derivatization involves the reaction of D-penicillamine with aldehydes and ketones to form thiazolidine derivatives. scielo.brannalsofrscb.roresearchgate.net The condensation of D-penicillamine with various aromatic aldehydes, for instance, can be carried out in a mixture of ethanol and water at room temperature to yield 2-aryl-5,5-dimethylthiazolidine-4-carboxylic acids. researchgate.net These reactions often produce a mixture of diastereomers. scielo.brannalsofrscb.ro The synthesis of tricyclic derivatives is also possible through the reaction of D-penicillamine with dialdehydes, such as succindialdehyde, in a one-pot diastereoselective process. scielo.br The yields for the synthesis of these thiazolidine derivatives are often high. annalsofrscb.ro
The table below summarizes key data for several synthesized lipophilic D-penicillamine derivatives.
| Derivative Name | Synthetic Method | Reagents | Yield (%) | Lipophilicity (log P) | Reference |
| D-Penicillamine Methyl Ester Hydrochloride | Esterification | Methanol, Hydrogen Chloride | 23.8 | - | google.com |
| D-Penicillamine Ethyl Ester Hydrochloride | Esterification | Ethanol, Hydrogen Chloride | 43.4 | - | google.com |
| D-Penicillamine Benzyl Ester Hydrochloride | Esterification | Benzyl Alcohol, Hydrogen Chloride | - | - | google.com |
| DL-Penicillamine Methyl Ester Hydrochloride | Esterification | Methanol, Hydrogen Chloride | 40.8 | - | google.com |
| D-Penicillamine Hexyl Ester Hydrochloride | Esterification | Hexyl alcohol, Thionyl chloride | - | Highest among esters tested | nih.gov |
| (2S,4R)-5,5-Dimethyl-2-phenylthiazolidine-4-carboxylic acid | Thiazolidine formation | Benzaldehyde | 89 | - | annalsofrscb.ro |
| (2S,4R)-2-(2-Hydroxyphenyl)-5,5-dimethylthiazolidine-4-carboxylic acid | Thiazolidine formation | 2-Hydroxybenzaldehyde | 84 | - | annalsofrscb.ro |
| Tricyclic D-penicillamine derivative | Thiazolidine formation | Succindialdehyde | 61-72 | - | scielo.br |
| N-Acetyl-D-penicillamine | N-Acylation | Acetic Anhydride | - | - | semanticscholar.org |
| Tripodal D-penicillamine ester derivative (L4) | Multi-step synthesis | Nitrilotriacetic acid, D-Pen synthons | 14 (overall) | - | acs.org |
| Tripodal D-penicillamine amide derivative (L5) | Multi-step synthesis | Nitrilotriacetic acid, D-Pen synthons | 24 (overall) | - | acs.org |
Analytical Research Methodologies for Penicillamine Hydrochloride
Spectroscopic Analysis
Spectroscopic techniques are foundational in the analysis of Penicillamine (B1679230) Hydrochloride, offering high sensitivity and specificity. These methods primarily investigate the interaction of the compound with electromagnetic radiation.
Spectrophotometric Determination Techniques
Spectrophotometry, a mainstay of analytical chemistry, has been extensively applied to the determination of penicillamine. These methods are often based on redox reactions, complexation, or derivatization of the thiol and amino groups within the penicillamine structure, leading to the formation of a chromophore that can be quantified.
One approach involves an inhibitory kinetic spectrophotometric method where the determination of D-penicillamine is based on its inhibitory effect on the mercury(II)-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The progress of the reaction is monitored by measuring the absorbance of the resulting stable yellow-colored complex, [Ru(CN)5Pz]3-, at 370 nm. The rate of the substitution reaction is reduced upon the addition of D-penicillamine, and this inhibition is used for its quantification. This method has been shown to be effective for determining D-penicillamine at micro-levels with good accuracy. biointerfaceresearch.com
Another widely used technique involves the reaction of penicillamine with sodium 1,2-naphthoquinone-4-sulfonate (NQS). In an alkaline medium (pH 12.0), penicillamine reacts with NQS to form a brown-colored product with a maximum absorbance at 425 nm. walshmedicalmedia.comresearchgate.net This reaction provides a simple and sensitive method for the determination of D-penicillamine in pharmaceutical formulations. walshmedicalmedia.comresearchgate.net
The reduction of iron(III) by the hydrosulfuryl group of penicillamine is another principle exploited in spectrophotometric assays. In one such method, penicillamine reduces Fe(III) to Fe(II). The resulting Fe(II) then reacts with o-phenanthroline to form a stable orange-red complex, which is measured at 511 nm. The absorbance of this complex is directly proportional to the concentration of penicillamine. researchgate.net A similar indirect method uses tiron (B1681039) as the chromogenic reagent for the surplus Fe(III) after its reaction with penicillamine. The complex of Fe(III)-tiron is measured at 660 nm, and the decrease in absorbance is correlated with the penicillamine concentration. atlantis-press.com
Table 1: Spectrophotometric Determination Techniques for Penicillamine Hydrochloride
| Method | Reagent(s) | Principle | Wavelength (λmax) | Linear Range |
|---|---|---|---|---|
| Inhibitory Kinetic | Hexacyanoruthenate(II), Pyrazine, Hg(II) | Inhibition of Hg(II)-catalyzed substitution reaction | 370 nm | 1.0 × 10⁻⁶ M to 10 × 10⁻⁵ M biointerfaceresearch.com |
| Naphthoquine Sulfonate Reaction | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | Nucleophilic substitution reaction | 425 nm | 10-30 µg/mL walshmedicalmedia.comresearchgate.net |
| Fe(III)/o-Phenanthroline Oxidation | Fe(III), o-Phenanthroline | Reduction of Fe(III) to Fe(II) and complexation | 511 nm | 0.0008000 - 0.01040 mg/mL researchgate.net |
| Fe(III)/Tiron System | Fe(III), Tiron | Indirect determination of surplus Fe(III) after reaction | 660 nm | 0.008000 - 0.04800 mg/mL atlantis-press.com |
Fluorometric Assays
Fluorometric assays offer enhanced sensitivity for the determination of this compound. These methods often involve derivatization of the penicillamine molecule to produce a fluorescent product.
One sensitive fluorimetric method is based on the oxidation of penicillamine by cerium(IV) in an acidic medium. The resulting penicillaminic acid is quantified by measuring the fluorescence of the produced Ce(III) at an emission wavelength of 348 nm (with excitation at 293 nm). The sensitivity of this method can be enhanced by the addition of sodium triphosphate, which increases the luminescence intensity of Ce(III). researchgate.net
Another fluorimetric approach involves the reaction of penicillamine with 2',7'-bis(acetoxymercuri)-fluorescein (AMF) in a buffered solution (pH 8.2). The fluorescence of the reaction product is measured at 520 nm with an excitation wavelength of 497 nm. researchgate.net
Flow-injection fluorimetry has also been employed for the determination of penicillamine. This method is based on the oxidation of the drug by thallium(III) in a hydrochloric acid medium. The fluorescence of the resulting thallium(I) is monitored at an emission wavelength of 419 nm (excitation at 227 nm). This automated method allows for high sample throughput. nih.gov
Table 2: Fluorometric Assays for this compound
| Method | Reagent(s) | Principle | Excitation λ (nm) | Emission λ (nm) | Linear Range |
|---|---|---|---|---|---|
| Cerium(IV) Oxidation | Cerium(IV), Sodium triphosphate | Oxidation of penicillamine and enhanced fluorescence of Ce(III) | 293 | 348 | 0.096 - 0.288 µg/mL researchgate.net |
| AMF Reaction | 2',7'-bis(acetoxymercuri)-fluorescein | Reaction with AMF | 497 | 520 | 0.0048 - 0.0288 µg/mL researchgate.net |
| Flow-Injection with Thallium(III) | Thallium(III) | Oxidation by Tl(III) and fluorescence of Tl(I) | 227 | 419 | 3 x 10⁻⁷ - 8 x 10⁻⁶ M nih.gov |
Nuclear Magnetic Resonance (NMR) Spectrometry in Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. High-resolution ¹H-NMR spectroscopy can be used for the qualitative analysis of penicillamine and its metabolites. nih.gov The technique allows for the identification of the compound and its related substances, such as penicillamine disulfide and penicillamine-cysteine disulfide, based on the chemical shifts and coupling patterns of the protons in the molecule. nih.gov For instance, the methyl and methine protons of the free penicillamine ligand show distinct singlets in the ¹H-NMR spectrum. researchgate.net This method is advantageous due to its rapidity, simplicity, and minimal sample preparation requirements. nih.gov Desktop NMR spectrometers have also been shown to be effective for the qualitative analysis of drugs, including the identification of characteristic peaks in the ¹H-NMR spectrum of various substances. nih.gov
Electroanalytical Approaches
Electroanalytical methods provide an alternative to spectroscopic techniques for the analysis of this compound. These methods are based on the measurement of electrical properties such as potential or current.
Potentiometric Methods
Potentiometric methods involve the measurement of the potential of an electrochemical cell. A direct potentiometric method has been developed for the determination of penicillamine in pharmaceutical preparations using a commercial copper ion-selective electrode (ISE). researchgate.net The determination is based on the reaction between penicillamine and the Cu²⁺ ions from the electrode membrane in an acetic buffer at pH 4. This method is simple, inexpensive, and provides a reasonably fast analysis without the need for extensive sample pretreatment. researchgate.net
Table 3: Potentiometric Method for this compound
| Method | Electrode | Principle | Linear Range | Limit of Detection |
|---|---|---|---|---|
| Direct Potentiometry | Copper Ion-Selective Electrode (ISE) | Reaction between penicillamine and Cu²⁺ from the electrode membrane | 2x10⁻⁶ to 1x10⁻² mol L⁻¹ | 1.1x10⁻⁶ mol L⁻¹ researchgate.net |
Voltammetric Studies
Voltammetric techniques, which measure the current as a function of the applied potential, have been successfully used for the determination of penicillamine. These methods often employ modified electrodes to enhance sensitivity and selectivity.
One such method utilizes a multiwall carbon nanotubes-modified carbon paste electrode (MWCNTs/MCPE) to study the electrooxidation of penicillamine in the presence of methyldopa (B1676449) as a homogeneous mediator. brieflands.com The electrocatalytic oxidation peak current of penicillamine shows a linear relationship with its concentration. Another approach involves a carbon paste electrode modified with a multi-walled carbon nanotube-Co₃O₄ nanocomposite, benzoyl-ferrocene, and an ionic liquid. This sensor demonstrates a commendable electrochemical performance towards D-penicillamine oxidation. nih.gov Voltammetric methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to investigate the electrochemical response. nih.gov
Table 4: Voltammetric Studies of this compound
| Method | Electrode Modification | Mediator/Principle | Technique | Linear Range | Limit of Detection |
|---|---|---|---|---|---|
| Mediated Voltammetry | Multiwall Carbon Nanotubes (MWCNTs) | Methyldopa as a homogeneous mediator | Square Wave Voltammetry (SWV) | 0.2 - 250.0 µM | 0.1 µM brieflands.com |
| Nanocomposite Sensor | MWCNT-Co₃O₄, Benzoyl-ferrocene, Ionic Liquid | Electrocatalytic oxidation of D-penicillamine | Differential Pulse Voltammetry (DPV) | 0.05 µM – 100.0 µM | 0.015 µM nih.gov |
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) have been extensively researched and applied.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of penicillamine due to its precision and versatility. wjpmr.com The development of robust HPLC methods is essential for determining organic impurities and ensuring the quality of the drug substance.
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated. For instance, a stability-indicating method was established to determine penicillamine trisulfide and thiazolidine (B150603) carboxylic acid. Another method was developed to analyze non-carryover impurities such as thiazolidine carboxamide, thiazolidine carbonitrile, and dihydrothiazole. researchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity by separating the target analytes from other impurities. researchgate.net
The sensitivity of these methods is noteworthy, with limits of detection (LOD) and quantification (LOQ) for impurities found to be in the ranges of 0.001% to 0.005% and 0.004% to 0.015%, respectively. researchgate.net The linearity of these methods is confirmed by a strong correlation coefficient (r² > 0.990) between the detector response and the concentration of impurities. researchgate.net Accuracy is demonstrated by recovery experiments, with results typically falling within the range of 88.0% to 106.3%. researchgate.net
To enhance detection, especially in biological samples, derivatization techniques are often employed. One such technique involves the use of N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent. This allows for the rapid, sensitive, and reproducible determination of D-penicillamine in biological matrices like liver, kidney, brain, and plasma. nih.govsemanticscholar.orgepa.gov The precision of this method is high, with coefficients of variation for within-run and between-run precision for a 500 nM standard of D-penicillamine being 2.27% and 2.23%, respectively. nih.govsemanticscholar.orgepa.gov
Another derivatizing agent used is Marfey's reagent, which aids in the enantiomeric separation of L-penicillamine from D-penicillamine using a gradient reversed-phase HPLC method. researchgate.net This is crucial as the L-enantiomer is toxic. This method shows a linear detector response over a concentration range of 0.03–0.30 µg/mL, with LOD and LOQ levels for the L-penicillamine derivative being 0.01 and 0.03 µg/mL, respectively. researchgate.net The recovery of the L-enantiomer is reported to be 90.7%. researchgate.net
The following table summarizes key parameters from a validated RP-HPLC method for penicillamine analysis:
| Parameter | Finding |
| Linearity (r²) | > 0.990 researchgate.net |
| Limit of Detection (LOD) | 0.001% - 0.005% researchgate.net |
| Limit of Quantitation (LOQ) | 0.004% - 0.015% researchgate.net |
| Accuracy (Recovery) | 88.0% - 106.3% researchgate.net |
Gas Chromatography (GC) is another valuable tool in pharmaceutical analysis, particularly for volatile compounds. openaccessjournals.comlongdom.org For non-volatile compounds like penicillamine, derivatization is necessary to increase volatility. A method has been developed for the analysis of D-penicillamine hydrochloride by GC using a nitrogen-phosphorus detector. nih.gov This method involves a single-step double derivatization with diazomethane-acetone. nih.gov
GC is applied in various aspects of pharmaceutical quality control, including the identification and quantification of impurities, residual solvents, and degradation products. drawellanalytical.comscirp.org It is also used in the analysis of drug formulations and for bioanalysis of drugs and their metabolites in biological fluids. openaccessjournals.comdrawellanalytical.com The high sensitivity and resolution of GC make it suitable for detecting trace amounts of substances. longdom.org
Ancillary to the GC method for D-penicillamine, a fluorescence derivatization procedure has also been reported for its analysis in water. nih.gov The stability of D-penicillamine hydrochloride in animal feed and the free base in water has been assessed using these GC-based methods. nih.gov
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high efficiency and resolution. mdpi.com Capillary Zone Electrophoresis (CZE) has been successfully applied to the quality control of penicillamine. nih.gov
One application of CZE is the quantification of underivatized penicillamine and its disulfide impurity in pharmaceutical preparations. nih.gov Using a 50 mM phosphate (B84403) running buffer at pH 2.5 and detection at 200 nm, this method allows for the effective monitoring of the disulfide impurity. nih.gov To enhance sensitivity for the quantitation of D-penicillamine, a thiol-specific reagent, 1,1-[ethenylidenebis(sulfonyl)]bis-benzene, can be used, achieving a limit of detection of 1.5 µM at 200 nm. nih.gov
CE is also capable of chiral separations. By introducing beta-cyclodextrin (B164692) as a chiral selector and (+)-camphor-10-sulfonic acid as a chiral ion-pairing reagent into the running buffer, baseline separation of D- and L-penicillamine enantiomers can be achieved. nih.gov This is critical for evaluating the presence of the toxic L-penicillamine enantiomer in pharmaceutical samples. nih.gov
Furthermore, a CE method with laser-induced fluorescence (CE-LIF) has been developed to evaluate the redox state of plasma D-penicillamine, allowing for the measurement of its reduced, free, and protein-bound forms. nih.gov This involves derivatization with 5-iodoacetamidofluorescein (5-IAF) and separation using a phosphate/borate (B1201080) run buffer at pH 11.4. nih.gov Another CE system utilizing an in-column fiber optics light-emitting diode (LED) induced fluorescence detection has been developed for determining penicillamine in commercial tablets and human plasma, demonstrating a linear dynamic range from 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹. researchgate.net
The following table outlines the conditions for a CE method for penicillamine analysis:
| Parameter | Condition |
| Buffer | 10 mM borate buffer researchgate.net |
| pH | 9.1 researchgate.net |
| Applied Voltage | 20 kV researchgate.net |
| Injection | 8 s hydrodynamic injection at 30 mbar researchgate.net |
| Linearity | 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹ researchgate.net |
| Correlation Coefficient (r) | 0.9991 researchgate.net |
Other Quantitative and Qualitative Methods
Beyond chromatographic techniques, several other analytical methods are employed for the analysis of this compound.
Titrimetric methods are classical analytical techniques that remain relevant for the assay of penicillamine. These include aqueous titration, non-aqueous titration, and potentiometric titration. researchgate.net The British Pharmacopoeia describes a titrimetric method for the analysis of pharmaceutical samples of penicillamine. pensoft.net
The official method for determining penicillamine content cited in the Code of Federal Regulations (CFR) is the mercuric acetate (B1210297) method. researchgate.net This has been compared with other non-aqueous titrimetric methods, including an amine titration and an acid titration. researchgate.net
Chemiluminescence detection offers high sensitivity for the determination of penicillamine. nih.gov A rapid flow injection method with chemiluminescence detection has been described for this purpose. rsc.org This method is based on the chemiluminescence reaction of thiol-containing drugs with cerium(IV) in a sulfuric acid medium. rsc.org The addition of quinine (B1679958) as a fluorescer facilitates an energy-transferred excitation process, enhancing the signal. rsc.org
Under optimal conditions, this chemiluminescence assay allows for the determination of penicillamine over a concentration range of 2–200 µmol L⁻¹, with a detection limit of 15 pmol of the original thiol. rsc.org
Analysis of Impurities and Metabolites in Research Matrices
The comprehensive analysis of impurities and metabolites is critical for ensuring the quality, safety, and efficacy of this compound. This section details the specific analytical methodologies employed for the identification and quantification of organic impurities, genotoxic impurities, and key metabolites in various research and biological matrices.
Methodologies for Organic Impurities (e.g., trisulfide, thiazolidine carboxylic acid)
The control of organic impurities in penicillamine drug substances is crucial, and robust analytical methods are required for their accurate quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for this purpose. A stability-indicating RP-HPLC method has been developed for the simultaneous determination of penicillamine trisulfide and thiazolidine carboxylic acid. researchgate.netresearchgate.net This method demonstrated effective separation of these process-related impurities from degradation products generated during forced degradation studies. researchgate.netresearchgate.net
The chromatographic separation is typically achieved using a C8 or C18 column with a gradient elution mode, and detection is performed using a UV detector at a wavelength of 210 nm. researchgate.net Validation of these methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision. researchgate.net The limits of detection (LOD) and quantitation (LOQ) for these impurities are typically in the range of 0.001% to 0.005% and 0.004% to 0.015%, respectively, showcasing the high sensitivity of the method. researchgate.net
Another specific method for the determination of penicillamine involves its cyclization to 5,5-dimethyl-2-thioxothiazolidine-4-carboxylic acid. nih.gov This derivative can be quantified in complex mixtures using liquid chromatography with a UV detector, offering a detection limit as low as 2 picomoles per injection. nih.gov
Table 1: Performance of RP-HPLC Method for Organic Impurities
| Parameter | Penicillamine Trisulfide | Thiazolidine Carboxylic Acid |
| Limit of Detection (LOD) | 0.001% - 0.005% | 0.001% - 0.005% |
| Limit of Quantitation (LOQ) | 0.004% - 0.015% | 0.004% - 0.015% |
| Recovery | 88.0% - 106.3% | 88.0% - 106.3% |
| Correlation Coefficient (r²) | > 0.990 | > 0.990 |
This table summarizes the validation parameters of a developed RP-HPLC method for the quantification of key organic impurities in penicillamine, based on data from research findings. researchgate.net
Quantification of Genotoxic Impurities
Genotoxic impurities (GTIs) are substances that can cause damage to genetic material and must be controlled at trace levels, often in the parts-per-million (ppm) range. researchgate.netresearchgate.netsciencescholar.useuropeanpharmaceuticalreview.com The analysis of GTIs in penicillamine presents a significant challenge due to their low concentration and physicochemical properties, such as high polarity, low molecular weight, and lack of a UV chromophore. researchgate.net
Hydroxylamine (B1172632) is a known potential genotoxic impurity in the synthesis of penicillamine. researchgate.net A highly sensitive and specific gas chromatography-headspace-mass spectrometry (GCHS-MS) method has been developed for its quantification. researchgate.net This method involves the derivatization of hydroxylamine to acetone (B3395972) oxime, which is then analyzed by GCHS-MS using selective reaction monitoring. researchgate.net The validated method is capable of quantifying hydroxylamine at a level of 0.1 ppm, well below the typical regulatory limits. researchgate.net The development of such methods is essential, as conventional techniques are often inadequate for detecting these impurities at the required low levels. researchgate.net
Regulatory bodies mandate strict control of genotoxic impurities, with guidelines often based on the Threshold of Toxicological Concern (TTC), which corresponds to a maximum daily exposure target of 1.5 µ g/day for lifetime exposure. researchgate.netsciencescholar.us This necessitates analytical procedures with detection limits in the 1 to 5 ppm range. researchgate.neteuropeanpharmaceuticalreview.com
Table 2: Validation of GCHS-MS Method for Hydroxylamine Quantification
| Validation Parameter | Result |
| Technique | Gas Chromatography-Headspace-Mass Spectrometry (GCHS-MS) |
| Derivatization | Conversion to Acetone Oxime |
| Quantification Limit | 0.1 ppm |
| Specificity | High, via Selective Reaction Monitoring (m/z 73) |
| Attributes | Specific, sensitive, linear, accurate, and precise |
This table presents the key validation results for a method developed to quantify the genotoxic impurity hydroxylamine in penicillamine drug substance. researchgate.net
Determination of Penicillamine Disulfides and Related Thiols in Biological Samples
In biological systems, penicillamine exists in various forms, including the free thiol, its oxidized disulfide form (penicillamine disulfide), and mixed disulfides with endogenous thiols like glutathione (B108866) and cysteine. researchgate.netnih.gov Accurate measurement of these species in biological matrices such as plasma, urine, and erythrocytes is essential for pharmacokinetic and metabolic studies.
A robust methodology for the simultaneous determination of D-penicillamine, penicillamine disulfide, and penicillamine-glutathione mixed disulfide utilizes reversed-phase ion-pairing liquid chromatography with electrochemical detection. nih.gov This system employs dual gold/mercury amalgam electrodes in series. nih.gov Disulfides are first reduced at an upstream electrode, and the resulting thiols, along with any free thiols in the sample, are detected at a downstream electrode. nih.gov This approach provides excellent sensitivity, with detection limits in the picomole range for most analytes. nih.gov
Other chromatographic techniques have also been successfully applied. High-pressure liquid chromatography (HPLC) with an electrochemical detector is a preferred method over older techniques like automatic amino acid analysis, where the free thiol reacts poorly with ninhydrin (B49086). nih.gov Additionally, gas chromatography (GC) with a flame ionization detector has been used for the analysis of penicillamine disulfides. nih.gov For analysis in human plasma, an HPLC-UV method has also been developed, which involves derivatization of the sample with 5,5′-dithiobis (2-nitrobenzoic acid) prior to injection. researchgate.net
Table 3: Detection Limits for Penicillamine and Related Disulfides in Biological Samples by HPLC-Electrochemical Detection
| Compound | Detection Limit (injected solution) |
| D-Penicillamine | Picomole range |
| Penicillamine-Glutathione Mixed Disulfide | Picomole range |
| Glutathione | Picomole range |
| Glutathione Disulfide | Picomole range |
| Penicillamine Disulfide | 600 pmol |
This table outlines the detection limits for a simultaneous determination method of various thiols and disulfides in a 20 µL injected solution, as described in the literature. nih.gov
Preclinical Research and Experimental Models
In Vivo Animal Models for Disease Pathophysiology and Therapeutic Studies
Animal models that genetically mimic Wilson's disease have been crucial in understanding the therapeutic effects of penicillamine (B1679230). The toxic milk (tx) mouse is one such model, characterized by copper accumulation due to a mutation in the Atp7b gene. nih.gov Studies in tx mice have shown that administration of penicillamine can lead to an increase in free copper concentrations in both the serum and the brain. nih.gov This mobilization of copper is also associated with enhanced oxidative stress in the brain of these animals. nih.gov
Another significant model is the Long-Evans Cinnamon (LEC) rat, which harbors a deletion in the Atp7b gene, leading to hereditary hepatitis and spontaneous hepatocellular carcinoma from excessive copper accumulation. semanticscholar.orgnih.gov Research in LEC rats has demonstrated that D-penicillamine treatment effectively prevents the development of hepatitis. semanticscholar.org This is achieved by inhibiting the elevation of serum transaminases and suppressing abnormal histological changes in the liver. semanticscholar.org The therapeutic effect is attributed to the chelation of copper, as evidenced by decreased copper concentrations in the liver and serum, and increased urinary copper excretion. semanticscholar.org These findings in LEC rats underscore the role of abnormal copper accumulation in the pathogenesis of hereditary hepatitis. semanticscholar.org
Table 1: Effects of D-Penicillamine in Wilson's Disease Animal Models
| Animal Model | Genetic Defect | Key Findings with Penicillamine Treatment |
|---|---|---|
| Toxic milk (tx) mouse | Mutation in Atp7b gene | Increased free copper in serum and brain, enhanced oxidative stress in the brain. nih.gov |
| Long-Evans Cinnamon (LEC) rat | Deletion in Atp7b gene | Prevention of hepatitis, decreased liver and serum copper, increased urinary copper excretion. semanticscholar.org |
The Brown Norway (BN) rat serves as a valuable model for studying drug-induced autoimmunity. Administration of D-penicillamine to BN rats induces an autoimmune disease characterized by the production of antinuclear antibodies, formation of circulating immune complexes, and linear IgG deposits along the glomerular basement membrane. nih.gov This syndrome shares similarities with autoimmunity induced by mercuric chloride. nih.gov Investigations in this model have revealed a transient increase in spleen B cells and CD4+ T cells, as well as elevated serum IgE concentrations during D-penicillamine treatment. nih.gov Furthermore, autoreactive anti-class II T cells have been identified in these rats. nih.gov Studies have also explored the mechanisms of tolerance, demonstrating that pretreatment with a low dose of D-penicillamine can prevent the clinical signs of autoimmunity typically induced by a higher dose. frontiersin.orgmdpi.com This tolerance is immune-mediated and can be adoptively transferred to naive recipients via splenocytes, suggesting a role for both T cells and non-T cells in its induction. frontiersin.orgmdpi.com
The antifibrotic properties of D-penicillamine have been investigated in animal models of fibrotic conditions. cancer.govresearchgate.net In a rat model of liver fibrosis induced by bile duct ligation and scission, D-penicillamine treatment for four weeks demonstrated antifibrotic effects. cancer.gov The treatment led to a lower serum level of the fibrogenesis-marker procollagen (B1174764) type III peptide (PNIIIP) and a higher level of the fibrolysis-marker procollagen type IV peptide (PIVCP). cancer.gov Additionally, the collagen deposition in the liver tissue, measured by hydroxyproline (B1673980) content, was decreased in the D-penicillamine treated group. cancer.gov Histological findings also showed milder bile duct proliferation, weaker inflammation, and reduced fibrosis in the treated rats. cancer.gov These preclinical findings suggest that D-penicillamine may inhibit the progression of liver fibrosis.
D-penicillamine has been evaluated in animal models of alcoholism for its potential to reduce alcohol relapse-like drinking behavior. elifesciences.orgmdpi.com In long-term ethanol-experienced rats, D-penicillamine treatment was shown to prevent the alcohol deprivation effect (ADE), which is a model for relapse. elifesciences.org This effect was dose-dependent, with higher infusion rates preventing the ADE and reducing total ethanol (B145695) preference. elifesciences.org The mechanism is thought to involve the sequestration of acetaldehyde (B116499), a metabolite of ethanol. mdpi.com Studies have also shown that systemic administration of D-penicillamine can decrease voluntary ethanol intake in rats. mdpi.comnih.gov Interestingly, after the discontinuation of treatment, the animals tended to recover their previous consumption rates. mdpi.comnih.gov
Table 2: Research Findings of D-Penicillamine in Alcoholism Models
| Animal Model | Experimental Paradigm | Key Findings with D-Penicillamine |
|---|---|---|
| Long-term ethanol-experienced rats | Alcohol Deprivation Effect (ADE) | Dose-dependent prevention of ADE, reduction in total ethanol preference. elifesciences.org |
| Male Long-Evans rats | Voluntary ethanol consumption | Decreased ethanol intake during treatment. mdpi.comnih.gov |
The neuroprotective potential of D-penicillamine has been explored in models of seizure-induced neuronal injury. In a kainic acid-treated mouse model of seizures, D-penicillamine administration remarkably improved neuronal survival. This protective effect is linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death. Treatment with D-penicillamine led to a significant decrease in ferroptosis-associated markers, including acyl-CoA synthetase long-chain family member 4 (ACSL4), prostaglandin-endoperoxide synthase 2 (Ptgs2), and lipid peroxide levels. Further investigation identified the aquaporin-11 (Aqp11) gene as a molecular target for D-penicillamine's anti-ferroptotic action. The neuroprotective effects of D-penicillamine in this model were found to be dependent on Aqp11.
In the context of oncology, penicillamine's antiangiogenic properties have been a focus of preclinical research, particularly in glioblastoma models. The rationale is that copper is a crucial cofactor for angiogenesis, and reducing its availability could inhibit tumor growth. Preclinical studies suggested that creating a state of hypocupremia might be effective against gliomas.
In breast adenocarcinoma models, research has focused on the cytotoxic effects of D-penicillamine in combination with copper. frontiersin.org In vitro studies have shown that D-penicillamine in the presence of copper generates reactive oxygen species, such as hydrogen peroxide, which are cytotoxic to human breast cancer cells. frontiersin.org This combination leads to a reduction in intracellular reduced thiol levels. frontiersin.org Furthermore, in xenograft mouse models using human breast cancer cells (MB231), D-penicillamine has been shown to enhance the cancer cell-killing effects of ionizing radiation and carboplatin. nih.gov This sensitization is attributed to a mechanism involving metal ion-catalyzed hydrogen peroxide-mediated oxidative stress. nih.gov In vivo studies with H292 lung cancer xenografts also demonstrated that D-penicillamine alone could significantly decrease tumor growth rates.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Acetaldehyde |
| Acyl-CoA synthetase long-chain family member 4 |
| Aquaporin-11 |
| Carboplatin |
| Copper |
| D-penicillamine |
| Ethanol |
| Glutathione (B108866) |
| Hydroxyproline |
| Kainic acid |
| Lipid peroxide |
| Mercuric chloride |
| Penicillamine hydrochloride |
| Procollagen type III peptide |
| Procollagen type IV peptide |
In Vitro Cellular and Molecular Research
Studies on Covalent Binding to Macrophages
In vitro research has provided significant insights into the interaction between penicillamine and macrophages, particularly focusing on the mechanism of covalent binding and its implications for drug-induced autoimmunity. Studies suggest that the initial event in penicillamine-induced autoimmune reactions may be the interaction between the drug and signaling molecules on macrophages nih.gov.
This covalent binding can lead to generalized macrophage activation, which is a potential trigger for autoimmunity nih.govacs.org. The activation of macrophages by this mechanism is not unique to penicillamine; other drugs known to cause autoimmune syndromes, such as hydralazine (B1673433) and isoniazid, also react with aldehydes to form stable compounds nih.govacs.org. The identification of proteins to which penicillamine binds has pointed to candidates like myosin, which could mediate macrophage activation nih.gov. This covalent modification of cell surface proteins can generate new antigenic determinants, a process that appears to be enhanced by oxidative processes but does not require intracellular processing nih.govnih.gov.
| Experimental Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Isolated spleen cells from Brown Norway (BN) rats | Penicillamine preferentially binds to macrophages over other spleen cells. | Reaction with aldehyde groups on the macrophage surface to form an irreversible thiazolidine (B150603) ring. | nih.gov |
| Isolated spleen cells from BN rats | Pre-incubation with penicillamine or hydralazine decreased binding of an aldehyde-reactive probe to macrophages. | Confirms that binding to macrophages involves aldehyde groups. | nih.gov |
| Rat peritoneal exudate cells | Penicillamine binding to the cell surface is enhanced by treatments that stimulate oxidative processes. | Generation of drug-derived antigenic determinants on the cell surface. | nih.gov |
Investigations into Cellular Pathways and Biochemical Effects
The covalent binding of penicillamine to macrophages initiates a cascade of downstream cellular and biochemical events. In vitro studies have demonstrated that this interaction leads to macrophage activation and modulates various cellular pathways, including cytokine production, cell cycle progression, and other biochemical processes.
Cytokine Production and Immune Modulation: Penicillamine has been shown to act as an immunomodulatory agent by altering cytokine production profiles. Treatment of the murine macrophage cell line RAW264.7 with penicillamine resulted in an increased production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-23 (IL-23) nih.gov. Further investigation into the transcriptome of spleen macrophages following penicillamine treatment revealed an up-regulation of macrophage-activating cytokines such as interferon-gamma (IFN-γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.gov. These findings provide strong evidence that penicillamine directly activates macrophages, leading to a pro-inflammatory response which may contribute to its therapeutic effects in conditions like rheumatoid arthritis, as well as its potential to induce autoimmunity nih.govdrugbank.com. In some contexts, penicillamine has also been shown to decrease interleukin-1 (IL-1) and depress T-cell activity drugbank.com.
Cell Cycle Progression: Penicillamine's effects extend to the regulation of the cell cycle. Research on various normal and transformed cell lines revealed that D-penicillamine can inhibit cell growth and cause cell cycle arrest nih.gov. The specific phase of arrest appears to be cell-type dependent. For instance, rabbit articular chondrocytes were preferentially arrested in the G0/G1 phase of the cell cycle nih.gov. In contrast, other cell lines, including HeLa and L929 cells, were blocked in the G2+M phase nih.gov. This suggests that penicillamine affects cell proliferation through different mechanisms depending on the cellular context nih.gov.
Other Biochemical Effects: Beyond cytokine signaling and cell cycle regulation, penicillamine influences other biochemical pathways in vitro.
Complement System: Penicillamine can affect the complement system. In normal human sera, the addition of penicillamine led to a reduction in serum haemolytic complement (CH50) activity, suggesting an effect on complement factors nih.gov.
Ferroptosis: In a neuronal context, D-penicillamine has been shown to inhibit glutamate-induced neuronal ferroptosis in HT22 cells, a form of programmed cell death dependent on iron mdpi.com. This anti-ferroptotic effect was found to be dependent on the channel protein Aqp11 mdpi.com.
Collagen Synthesis: Penicillamine interferes with the formation of cross-links between tropocollagen molecules, making them more susceptible to enzymatic degradation drugbank.commdpi.com.
| Cellular/Biochemical Pathway | Cell/System Model | Observed Effect | Reference |
|---|---|---|---|
| Cytokine Production | Murine macrophage cell line (RAW264.7) | Increased production of TNF-α, IL-6, and IL-23. | nih.gov |
| Cytokine Production | Spleen macrophages | Up-regulation of IFN-γ and GM-CSF mRNA. | nih.gov |
| Cell Cycle Progression | Rabbit articular chondrocytes | Cell cycle arrest in G0/G1 phase. | nih.gov |
| Cell Cycle Progression | HeLa, L929 cells | Cell cycle arrest in G2+M phase. | nih.gov |
| Complement System | Normal human sera | Reduction in serum haemolytic complement (CH50) activity. | nih.gov |
| Ferroptosis | Neuronal cell line (HT22) | Inhibition of glutamate-induced neuronal ferroptosis. | mdpi.com |
Clinical Research Findings and Therapeutic Efficacy Assessment
Efficacy in Wilson's Disease Treatment
Penicillamine (B1679230) hydrochloride functions as a chelating agent, binding to excess copper in the body and facilitating its excretion through urine. This mechanism is central to its therapeutic role in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.
Clinical studies have compared the efficacy of penicillamine with other chelating agents, most notably trientine. A randomized, open-label, non-inferiority, phase 3 trial (CHELATE) compared penicillamine with trientine tetrahydrochloride for maintenance therapy in 53 patients with stable Wilson's disease. nih.gov After 24 weeks, the study found that trientine was non-inferior to penicillamine in maintaining stable serum non-ceruloplasmin-bound copper (NCC) levels. nih.gov The mean difference in serum NCC between the penicillamine and trientine groups was -9.1 μg/L, which was within the predefined non-inferiority margin. nih.gov This non-inferiority was maintained at the 48-week mark. nih.gov
However, some research suggests differences in efficacy depending on the primary symptoms. One retrospective analysis of 405 patients found that while both agents demonstrated high efficacy, penicillamine was associated with less neurological deterioration compared to trientine in patients with neurologic symptoms. jwatch.org Conversely, a study involving pediatric patients indicated that drug changes due to ineffectiveness were significantly lower for D-penicillamine (5%) compared to trientine (44%). researchgate.net
Interactive Data Table: Penicillamine vs. Trientine in Wilson's Disease
| Endpoint | Penicillamine | Trientine Hydrochloride | Study/Finding |
|---|---|---|---|
| Neurological Deterioration | Less frequent (6 of 295 patients) | More frequent (4 of 38 patients) | Retrospective analysis jwatch.org |
| Treatment Ineffectiveness (Pediatric) | 5% (2 of 37) required change | 44% (22 of 50) required change | Pediatric cohort study researchgate.net |
| Serum NCC (Maintenance Therapy) | Maintained stable levels | Non-inferior to penicillamine | CHELATE Phase 3 Trial nih.gov |
For patients with symptomatic hepatic Wilson's disease, there was no significant difference in treatment efficiency between D-penicillamine and zinc salts. frontiersin.orgnih.gov In contrast, for patients with neurological manifestations, zinc salts appeared to be superior. frontiersin.org The pooled improvement rate for neurological patients treated with zinc salts was 80.2%, whereas for those treated with D-penicillamine, it was 56.3%. frontiersin.orgnih.gov An earlier systematic review also noted that neurological symptoms improved or resolved in 90% of people taking zinc salts compared to 80.6% of those taking penicillamine. england.nhs.uk Combination therapy using both a chelating agent and zinc has also been explored, with one study on pediatric patients showing that a combination of low-dose D-penicillamine and high-dose zinc sulfate (B86663) was an effective and safe treatment. spandidos-publications.com
Interactive Data Table: Penicillamine vs. Zinc Salt Therapy in Wilson's Disease
| Patient Subgroup | Penicillamine Improvement Rate | Zinc Salt Improvement Rate | Finding |
|---|---|---|---|
| Symptomatic Hepatic WD | 73.7% | 55.6% | Systematic Review england.nhs.uk |
| Symptomatic Hepatic WD | No significant difference | No significant difference | Meta-Analysis frontiersin.orgnih.gov |
| Symptomatic Neurological WD | 80.6% | 90% | Systematic Review england.nhs.uk |
| Symptomatic Neurological WD | 56.3% | 80.2% | Meta-Analysis frontiersin.orgnih.gov |
Penicillamine therapy has a significant impact on the diverse symptoms of Wilson's disease.
Hepatic Manifestations: For patients presenting with liver disease, penicillamine is effective in improving or resolving symptoms. england.nhs.uk Studies have shown that a majority of patients with chronic liver disorder respond favorably to treatment that includes penicillamine. nih.gov
Neurological Manifestations: Treatment with penicillamine can lead to marked improvement or disappearance of neurological symptoms in a high percentage of patients. nih.gov However, a critical concern is the risk of initial, and sometimes irreversible, neurological worsening after starting therapy. researchgate.netnih.gov This paradoxical deterioration has been reported to occur in up to 30.2% of patients with a neurological form of the disease, typically within the first six months of treatment. researchgate.net Some studies suggest this risk is higher with penicillamine compared to zinc salts. nih.govengland.nhs.uk
Psychiatric Manifestations: Psychiatric symptoms, which can range from mood and personality disorders to cognitive impairment and psychosis, are common in Wilson's disease. nih.govmdpi.com De-coppering agents like penicillamine generally lead to an improvement in these psychiatric symptoms. nih.gov However, in some cases, penicillamine treatment itself has been associated with the emergence or exacerbation of neuropsychiatric manifestations, including psychosis. nih.gov
Effective management of Wilson's disease with penicillamine requires regular monitoring to ensure adequate copper removal while avoiding overtreatment. wilsondisease.org This is primarily achieved by measuring copper levels in urine and blood.
24-Hour Urinary Copper Excretion: This is a key metric for assessing treatment efficacy and patient adherence. nih.gov During initial treatment, the goal is often a 24-hour urinary copper excretion of more than 2 mg/day. nih.gov For maintenance therapy, the target range for patients on penicillamine is typically 250-500 µg/24 hours (or 3-8 µmol/day). wilsondisease.orgwilsonsdisease.org.uk Levels above 500 µg/24 hours may indicate under-treatment or non-adherence, while levels below 150 µg/24 hours could suggest overtreatment. wilsondisease.org
Serum Free Copper (Non-Ceruloplasmin-Bound Copper): The toxic component of copper in the blood is the non-ceruloplasmin-bound copper (NCC), or free copper. wilsonsdisease.org.uk In untreated patients, this level is typically elevated above 25 µg/dL. nih.gov The goal of maintenance therapy with penicillamine is to reduce the free copper serum level to less than 10 µg/dL (or <2.4 µmol/L). nih.govwilsonsdisease.org.uk
A study assessing patients considered "stable" on D-penicillamine maintenance therapy found a wide range of urinary copper excretion, with 49% of samples suggesting potential under-dosing or poor adherence and 11% suggesting possible over-treatment, highlighting the challenges in interpreting monitoring tests. bmj.com
Clinical Efficacy in Cystinuria Management
Cystinuria is a genetic disorder that impairs the reabsorption of the amino acid cystine in the kidneys, leading to high concentrations in the urine. This can result in the formation of cystine crystals and stones (urolithiasis).
Penicillamine is an effective therapy for cystinuria when conservative measures like hydration and urine alkalinization fail. cystinuria.orgmedscape.com Its mechanism of action involves a thiol-disulfide exchange with cystine. Penicillamine cleaves the disulfide bond in cystine, forming a mixed disulfide compound of penicillamine-cysteine. medscape.com This resulting complex is approximately 50 times more soluble in urine than cystine itself. medscape.com
By increasing the solubility of cystine, penicillamine effectively reduces the concentration of free cystine in the urine, thereby preventing its crystallization and the formation of new stones. cystinuria.orgnih.gov It may also help in the dissolution of existing stones. medscape.com Clinical studies have demonstrated its effectiveness; in a cohort of pediatric patients, penicillamine treatment led to a mean reduction in urinary cystine concentration of 54%. nih.gov The therapeutic goal is often to limit the urinary excretion rate of cystine to between 100 and 200 mg/day. nih.gov This reduction in urinary cystine concentration is crucial for preventing stone recurrence. nih.govmdpi.com
Research on Penicillamine Hydrochloride in Rheumatoid Arthritis
This compound has been a subject of clinical investigation for its role as a disease-modifying antirheumatic drug (DMARD) in the management of rheumatoid arthritis (RA). Although its use has declined with the advent of newer agents with more favorable safety profiles, historical and ongoing research provides insight into its therapeutic effects. droracle.ainih.gov The mechanism of action in RA is not fully understood but is thought to involve the suppression of disease activity by lowering IgM rheumatoid factor and depressing T-cell activity. droracle.ai
Clinical Evidence for Disease Activity Suppression
Clinical trials have demonstrated that penicillamine has a statistically significant benefit in reducing the disease activity of rheumatoid arthritis when compared to a placebo. nih.govnih.gov A comprehensive pooled analysis of six controlled trials, involving 425 patients randomized to receive D-penicillamine, showed notable improvements across several key outcome measures at the six-month endpoint. nih.gov
The analysis revealed that patients treated with moderate doses of penicillamine experienced a significant reduction in tender joint counts, pain, and physician's global assessments of disease activity. nih.govnih.gov Furthermore, a notable decrease in the erythrocyte sedimentation rate (ESR), a marker of systemic inflammation, was observed. nih.gov These findings indicate that penicillamine can effectively suppress the clinical manifestations of RA in the short term. nih.gov The efficacy of penicillamine appears to be comparable to that of other DMARDs, though it is associated with higher toxicity. nih.govnih.gov
Table 1: Pooled Analysis of D-Penicillamine Efficacy in Rheumatoid Arthritis (Moderate Dosage)
| Outcome Measure | Standardized Weighted Mean Difference (95% CI) |
|---|---|
| Tender Joint Counts | -0.51 (-0.88, -0.14) |
| Pain Assessment | -0.56 (-0.87, -0.26) |
| Physician's Global Assessment | -0.97 (-1.25, -0.70) |
| Outcome Measure | Weighted Mean Difference |
| Erythrocyte Sedimentation Rate (ESR) | -10.6 mm/hr |
Data sourced from a meta-analysis of six randomized controlled trials. nih.govnih.gov
Evaluation of Structural Efficacy in Joint Damage Progression
Despite its effectiveness in suppressing clinical symptoms, the ability of penicillamine to halt the progression of structural joint damage has been a subject of investigation with mixed results. Progressive joint damage is a characteristic feature of rheumatoid arthritis. nih.gov
Long-term Outcome Studies and Remission Rates
The long-term efficacy of penicillamine in maintaining disease control and achieving remission presents a complex picture. While some patients who tolerate the drug experience good long-term results, a significant portion may not achieve sustained benefits. nih.gov
One long-term study evaluated the therapeutic efficacy of D-penicillamine over a five-year period in 34 patients with severe rheumatoid arthritis. The findings showed that only 9 patients (26%) experienced a decline in the disease activity index. nih.gov Critically, even within this small group of responders, 7 subjects showed a deterioration of findings as assessed by X-ray, indicating that clinical improvement did not necessarily correlate with the halting of joint destruction. nih.gov The majority of patients (74%) showed no therapeutic benefit based on the activity index, a finding that was confirmed by radiographic evaluation in all subjects. nih.gov Another long-term study noted that while results were good for patients who could tolerate penicillamine, many had to discontinue treatment due to adverse reactions. nih.gov A Cochrane review concluded that the effects of penicillamine on long-term functional status and radiological progression remain unclear. cochrane.org
Applications in Systemic Sclerosis and Related Fibrotic Conditions
Penicillamine has been explored as a therapeutic agent for systemic sclerosis (scleroderma), a connective tissue disease characterized by excessive collagen deposition leading to fibrosis in the skin and internal organs. nih.gov Its use was prompted by observations that the drug could reduce total skin collagen. nih.gov
Effects on Skin Sclerosis and Visceral Organ Involvement
One retrospective analysis compared 73 patients with early, diffuse systemic sclerosis treated with D-penicillamine to 45 patients who did not receive the drug. The study found that over a mean follow-up of 38 months, the degree and extent of skin thickness decreased more substantially in the treated group. nih.gov Furthermore, the rate of new visceral organ involvement was significantly lower in patients receiving penicillamine, with a notable reduction in kidney involvement. nih.gov This translated into a greater 5-year cumulative survival rate for the penicillamine-treated group (88% vs. 66%). nih.gov
Table 2: Retrospective Analysis of D-Penicillamine in Systemic Sclerosis
| Outcome | D-Penicillamine Group | Comparison Group | P-Value |
|---|---|---|---|
| Improvement in Skin Thickness | Greater Decrease | Less Decrease | 0.07 |
| New Kidney Involvement | Reduced Rate | Higher Rate | 0.01 |
| 5-Year Cumulative Survival | 88% | 66% | < 0.05 |
Data from a comparative retrospective study of patients with early, diffuse systemic sclerosis. nih.gov
Role in Heavy Metal Poisoning Detoxification
Penicillamine functions as a chelating agent, a substance that can bind to heavy metals in the body, forming a stable, water-soluble complex that is then excreted in the urine. mhmedical.com This property makes it a therapeutic option for certain types of heavy metal poisoning. mhmedical.comnih.gov
It is effective in chelating several toxic heavy metals, including lead, mercury, and copper. mhmedical.comnih.gov The use of penicillamine leads to a marked and immediate increase in the urinary excretion of lead. nih.gov While it also forms complexes with mercury, it has largely been replaced by the oral chelator succimer (B1681168) (DMSA) for lead and mercury poisoning due to a better safety profile. mhmedical.com Penicillamine has also been employed in cases of arsenic, bismuth, and nickel poisoning, though it is not considered the primary agent of choice for these conditions. mhmedical.com Its primary, FDA-approved use as a chelating agent is for the removal of excess copper in patients with Wilson's disease. wikipedia.orgnih.gov
Research in Lead Poisoning
Penicillamine has been evaluated as a chelating agent for the treatment of lead poisoning, particularly in cases of low-level exposure. nih.gov It functions as an oral agent to bind with lead, facilitating its excretion from the body. medscape.com
A retrospective cohort study involving children with blood lead levels between 25 to 40 µg/dL demonstrated the efficacy of D-penicillamine. In this study, 84 children were treated with penicillamine, while a control group of 37 children received no chelation therapy. The treated group showed a significant 33% reduction in blood lead levels over a mean treatment period of 76 days. nih.gov In 76% of the treated patients, blood lead levels were successfully reduced to what is considered an acceptable range (≤25 µg/dL). nih.gov In contrast, the control group showed no significant change in their blood lead levels over 119 days of observation. nih.gov
Further research in adult populations has also suggested its utility. A case series study conducted during a lead poisoning epidemic in Iran evaluated the efficacy of D-penicillamine in 63 patients without symptoms of lead encephalopathy. The median blood lead level on presentation was 106 µg/dL, which significantly declined to a mean of 52.6 µg/dL after a median treatment period of 7 days. nih.govconsensus.app This represented a median decrease of 54 µg/dL. nih.gov Another case report detailed a 36-year-old male with lead intoxication from occupational exposure who was treated effectively with oral D-penicillamine, with his abdominal pain resolving after five days and his blood lead concentration returning to normal. journalmc.org
While effective, its use is considered second-line and off-label for this indication by the FDA. medscape.commdpi.com Studies have compared its efficacy to other chelating agents. For instance, one study involving 163 patients found no significant difference in the improvement of clinical symptoms between patients treated with D-penicillamine and those treated with succimer. sid.ir However, a significant reduction in blood lead levels was observed in all treatment groups two weeks after treatment. sid.ir
Table 1: Efficacy of D-Penicillamine in Pediatric Low-Level Lead Poisoning nih.gov
| Group | Number of Subjects | Mean Treatment/Observation Period | Change in Blood Lead Level (PbB) | Outcome |
| Treated (D-Penicillamine) | 84 | 76 days | 33% decrease | 76% of patients reached PbB ≤25 µg/dL |
| Control (No Chelation) | 37 | 119 days | No significant change | 14 subjects later required conventional chelation |
Table 2: D-Penicillamine Efficacy in Adult Lead Poisoning nih.govconsensus.app
| Metric | Before Treatment | After Treatment (Median 7 days) | p-value |
| Median Blood Lead Level (BLL) | 106 µg/dL | 52.6 µg/dL (mean) | <0.001 |
| Median Decrease in BLL | N/A | 54 µg/dL | N/A |
| Mean Percentage Decline in BLL | N/A | 33.9% | N/A |
Exploratory Clinical Applications and Off-Label Uses in Research
Primary biliary cirrhosis is a chronic liver disease where D-penicillamine was investigated due to its copper-chelating and potential immunomodulatory properties. nih.gov Early, conflicting reports suggested it might be a promising treatment. nih.gov However, multiple subsequent randomized clinical trials and systematic reviews have not substantiated a therapeutic benefit. nih.govcochrane.orgbmj.com
A meta-analysis combining the results of seven trials with a total of 706 patients found that D-penicillamine did not improve survival in patients with primary biliary cirrhosis. nih.govcochrane.org In fact, the data suggested a trend towards increased mortality in the D-penicillamine group compared to placebo or no intervention. nih.govresearchgate.net The analysis also revealed no significant differences in clinical changes, liver histology progression, or most liver biochemical markers (with the exception of alanine (B10760859) aminotransferase). nih.govresearchgate.net
One prospective clinical trial randomized 56 patients to receive either a low dose or a high dose of D-penicillamine daily. The study found no evidence of increased efficacy with the higher dose. nih.gov There were no significant differences in the mean change in liver test results between the two groups, and no patients showed improvement on liver biopsy. nih.gov
Furthermore, the use of D-penicillamine in this patient population was associated with a significant increase in adverse events, with some studies reporting up to a 46% incidence of major toxicity. nih.gov A systematic review found a four-fold increase in adverse events compared to placebo or no intervention. cochrane.org Due to the lack of efficacy and the severity of side effects, research has concluded that D-penicillamine is not a clinically useful therapy for primary biliary cirrhosis. cochrane.orgnih.gov
Table 3: Summary of D-Penicillamine Clinical Trial Outcomes in Primary Biliary Cirrhosis nih.govbmj.comresearchgate.netnih.gov
| Outcome Measure | Finding |
| Mortality | No significant reduction; tended to increase. nih.govbmj.comresearchgate.net |
| Liver Transplantation | No significant difference in risk. nih.govresearchgate.net |
| Liver Histology | No improvement; patients on higher doses deteriorated more slowly but not significantly. nih.govnih.gov |
| Liver Biochemistry | No significant differences, except for a greater serum alanine aminotransferase activity in the treatment group. nih.govbmj.comresearchgate.net |
| Clinical Symptoms | No beneficial effect on symptoms like pruritus. nih.gov |
Investigations into Antiangiogenic Potential in Cancer
The role of copper as a regulator of angiogenesis—the formation of new blood vessels essential for tumor growth—has prompted research into the antiangiogenic potential of copper-chelating agents like penicillamine. nih.govnih.gov
A Phase II clinical trial investigated copper depletion using a low-copper diet and penicillamine in 40 patients with newly diagnosed glioblastoma multiforme, an aggressive brain tumor. nih.govresearchgate.net The study demonstrated that it was feasible to reduce serum copper levels in these patients. nih.gov However, this antiangiogenic strategy did not lead to an improvement in survival. The median survival was 11.3 months, and progression-free survival was 7.1 months, which was not a significant increase compared to historical controls. nih.govresearchgate.net
In another study using a human melanoma xenograft model in mice, the anti-tumor effects of D-penicillamine, both alone and in combination with tissue plasminogen activator (tPA), were examined. nih.govresearchgate.net The rationale was to explore the generation of angiostatin, an endogenous angiogenesis inhibitor. nih.govnih.gov While D-penicillamine was efficient at generating angiostatin in vitro, the in vivo results were less promising. nih.govnih.gov Treatment with D-penicillamine alone resulted in a small, non-statistically significant reduction in tumor growth (23% inhibition). nih.gov The combination of D-penicillamine and tPA inhibited tumor growth by 58%, but this also did not reach statistical significance. nih.govresearchgate.net The study concluded that D-penicillamine was not suitable for this type of antiangiogenic therapy. nih.gov
Other research has explored penicillamine's protective effects against the injurious effects of cigarette smoke in aerodigestive tract cancers in vitro. This research suggests its superiority may stem from its copper-chelating action combined with its antialdehyde and anti-inflammatory capabilities. nih.gov
Table 4: Anti-Tumor Effects of D-Penicillamine in a Human Melanoma Xenograft Model nih.govresearchgate.net
| Treatment Group | Observed Inhibition of Tumor Growth | Statistical Significance |
| D-penicillamine only | 23% | Not Significant |
| tPA only | 44% | Not Significant |
| D-penicillamine + tPA | 58% | Not Significant (p=0.08) |
Potential Therapeutic Role in Alcohol Use Disorder
Pre-clinical research has explored D-penicillamine as a potential pharmacotherapy for alcohol use disorder. frontiersin.orgnih.gov The scientific rationale is based on the role of acetaldehyde (B116499), a metabolite of ethanol (B145695), in the reinforcing and motivational properties of alcohol. frontiersin.orgnih.gov D-penicillamine acts as an acetaldehyde-sequestering agent, binding to it and potentially blocking its effects in the brain. frontiersin.orgnih.gov
A key advantage of this approach is that D-penicillamine acts as a scavenging compound without directly altering neurotransmitter systems, which could avoid certain side effects seen with other potential treatments. frontiersin.orgnih.gov Pre-clinical studies in rodents have provided evidence supporting this mechanism. frontiersin.org Behavioral studies have shown that D-penicillamine can dose-dependently prevent conditioned place preference induced by both ethanol and acetaldehyde and can also prevent motor activation induced by ethanol administration into the ventral tegmental area (VTA), a key region in the brain's reward pathway. frontiersin.orgnih.gov
Systemic administration of D-penicillamine has been shown to decrease ethanol intake in animal models during the treatment period. nih.gov However, its effectiveness in reducing voluntary ethanol consumption in long-term experienced animals remains less clear, and upon discontinuation of the treatment, animals tended to recover their previous consumption rates. frontiersin.orgnih.govnih.gov These pre-clinical findings provide a basis for further investigation into D-penicillamine as a novel therapeutic intervention to prevent relapse in alcohol seeking and consumption, although clinical trials in humans are needed to establish efficacy. frontiersin.orgnih.gov
Pharmacological Considerations in Research
Pharmacokinetic Studies
Penicillamine (B1679230) hydrochloride exhibits significant binding to plasma proteins, a key factor influencing its distribution and elimination. Research indicates that over 80% of D-penicillamine in the plasma is bound to proteins. drugbank.comnih.govmdpi.com This high degree of protein binding means that a large proportion of the drug is not immediately available to exert its pharmacological effects, as only the unbound fraction is active. wikipedia.org The bound portion can act as a reservoir, slowly releasing the drug as the unbound form is metabolized and excreted, which can influence its biological half-life. wikipedia.org
The primary protein to which penicillamine binds is albumin. mdpi.comwikipedia.org Disulfides of penicillamine are major metabolites, and their binding to albumin is a significant contributor to the slow elimination of the drug from plasma. mdpi.com Studies have shown that while the free form of D-penicillamine has a short elimination half-life, the D-penicillamine-albumin disulfide conjugate has a much longer half-life of approximately 40 hours. nih.gov In plasma, it has been demonstrated that about 80% of penicillamine is protein-bound, with only 6% existing in its free form and the remaining 14% as other metabolites. mdpi.com
This extensive protein binding has important implications for the drug's pharmacokinetics. The equilibrium between the bound and unbound states dictates the concentration of the active drug available to interact with its targets. wikipedia.org
Table 1: Plasma Protein Binding of D-Penicillamine
| Parameter | Value | Source |
|---|---|---|
| Protein Binding | >80% | drugbank.comnih.govmdpi.com |
| Free Form in Plasma | 6% | mdpi.com |
| Metabolites in Plasma | 14% | mdpi.com |
| Primary Binding Protein | Albumin | mdpi.comwikipedia.org |
The liver is the primary site of penicillamine metabolism. drugbank.commdpi.com Following oral administration, penicillamine undergoes extensive degradation in the liver, with its metabolites being identified in both urine and feces. mdpi.com The metabolic pathways of D-penicillamine are complex and result in several key metabolites.
One of the identified metabolites is S-methyl-D-penicillamine. mdpi.comnih.gov This metabolite, along with others, is excreted in the urine. nih.gov Other significant metabolites are formed through disulfide interchange. drugbank.com Penicillamine is transformed into disulfides, such as penicillamine-cysteine disulfide and penicillamine disulfide. drugbank.comnih.gov These disulfide metabolites play a crucial role in the drug's pharmacokinetics, particularly in its binding to plasma proteins and subsequent elimination. mdpi.com
Further metabolic processes include the oxidation of S-methyl-D-penicillamine to its sulfoxide (B87167) or sulfone derivatives. mdpi.com Research has suggested a link between the efficiency of this sulfoxidation process and the incidence of immunologically mediated toxicity, with poor sulfoxidizers showing an increased rate of such adverse effects. mdpi.com In addition to S-methylation and disulfide formation, other identified metabolites include inorganic sulphates and N-acetyl-D-penicillamine. mdpi.com A newly identified metabolite, homocysteine-penicillamine disulfide, has also been quantified in the urine of patients. nih.gov
Table 2: Identified Metabolites of D-Penicillamine
| Metabolite | Site of Identification | Source |
|---|---|---|
| S-methyl-D-penicillamine | Urine | mdpi.comnih.gov |
| Penicillamine-cysteine disulfide | Plasma, Urine | drugbank.comnih.gov |
| Penicillamine disulfide | Plasma, Urine | drugbank.comnih.gov |
| Homocysteine-penicillamine disulfide | Urine | nih.gov |
| Inorganic sulphates | Not specified | mdpi.com |
| N-acetyl-D-penicillamine | Not specified | mdpi.com |
| S-methyl-D-penicillamine sulfoxide/sulfone | Not specified | mdpi.com |
The primary route of elimination for penicillamine and its metabolites is through the kidneys. drugbank.comnih.gov More than 80% of the drug is excreted in the urine. nih.gov The renal excretion of penicillamine is closely tied to its metabolic conversion into various disulfide forms. drugbank.com
The main forms excreted in the urine are disulfides, such as penicillamine-cysteine disulfide and penicillamine disulfide. drugbank.comnih.gov The formation of these disulfides is a key part of the elimination process. drugbank.com For instance, in the treatment of cystinuria, penicillamine's efficacy is partly due to a disulfide interchange with cystine, forming penicillamine-cysteine disulfide. This resulting compound is significantly more soluble than cystine and is readily excreted by the kidneys. drugbank.compediatriconcall.com
The excretion half-life of D-penicillamine can vary considerably among individuals, with reported ranges from 1.7 to 7 hours. nih.gov While some older studies suggested that penicillamine and its metabolites could be detected in urine for months after stopping the drug, more recent findings indicate that the penicillamine-induced urinary copper excretion is no longer detectable 48 hours after discontinuation. nih.gov A slower elimination phase, lasting 4 to 6 days, has been observed after prolonged treatment is stopped. nih.gov
Following absorption, penicillamine is distributed throughout the body. It has been suggested that penicillamine is slowly released from deep tissues and the skin. mdpi.com Studies in animal models have shown that the drug is well-distributed to major organs. In one study, tissue exposure was observed in the descending order of kidneys, liver, lungs, thymus, pancreas, spleen, and heart. dovepress.com
The distribution of D-penicillamine to its site of action is a critical aspect of its therapeutic effect. In patients with rheumatoid arthritis, both D-penicillamine and its stable conjugate with albumin, D-penicillamine-albumin disulfide, have been found in the synovial fluid of inflamed joints, which is considered a putative site of action. nih.gov The concentrations in the synovial fluid were noted to be lower than those in the plasma, with D-penicillamine concentrations rising more slowly and reaching a lower peak in the synovial fluid compared to plasma. nih.gov
The D-penicillamine-albumin disulfide conjugate is present in the synovial fluid at a significant percentage of the simultaneous plasma concentration, and its levels vary in correspondence with changes in plasma concentrations. nih.gov This indicates that the protein-bound form of the drug also distributes to the synovial fluid, potentially acting as a reservoir at the site of inflammation. nih.gov
The oral absorption of penicillamine is rapid but can be incomplete and is influenced by several factors. drugbank.commdpi.com The oral bioavailability of D-penicillamine is estimated to range from 40% to 70%. nih.govmdpi.com
One of the most significant factors affecting its absorption is the presence of food. Administration with food can decrease the absorption of penicillamine by approximately 50%. nih.govnih.gov Therefore, it is recommended that penicillamine be taken on an empty stomach. nih.gov
Concurrent administration of other substances can also markedly reduce penicillamine's absorption. Antacids and iron supplements, such as ferrous sulfate (B86663), have been shown to decrease plasma levels of penicillamine. mdpi.comnih.gov Studies have demonstrated that antacids can reduce penicillamine levels to 66% of those achieved in a fasting state, while ferrous sulfate can reduce them to 35%. nih.gov Other compounds that can decrease the absorption of penicillamine, leading to reduced serum concentration and potentially lower efficacy, include aluminum hydroxide, aluminum phosphate (B84403), calcium carbonate, and almasilate. drugbank.com
The mechanism of absorption is thought to involve disulfide binding to the enterocyte membrane, followed by pinocytosis, and D-penicillamine has been noted to exhibit a double-peaked intestinal absorption curve. nih.gov
Table 3: Factors Reducing Oral Penicillamine Absorption
| Factor | Effect on Plasma Levels (Compared to Fasting) | Source |
|---|---|---|
| Food | Reduced to 52% | nih.gov |
| Antacid | Reduced to 66% | nih.gov |
| Ferrous Sulfate | Reduced to 35% | nih.gov |
Pharmacogenomics and Individual Variability in Response
Individual variability in the therapeutic response to D-penicillamine may be influenced by genetic factors. Research in the field of pharmacogenomics has begun to explore the role of genetic polymorphisms in determining how patients respond to this drug.
One area of investigation has been the influence of polymorphisms in the glutathione (B108866) S-transferase (GST) supergene family on the therapeutic response in patients with rheumatoid arthritis. A study found that a poor therapeutic response to D-penicillamine was associated with the GSTM1 null genotype. nih.gov Specifically, individuals with the GSTM10/GSTM3A haplotype were significantly less likely to show a beneficial response to the drug. nih.gov These findings suggest that GST polymorphisms may be a useful predictor of D-penicillamine efficacy in this patient population. nih.gov
Further research is needed to fully elucidate the genetic underpinnings of individual differences in penicillamine metabolism, efficacy, and susceptibility to adverse effects. Understanding these pharmacogenomic factors could lead to more personalized treatment strategies, allowing for the selection of patients most likely to benefit from penicillamine therapy and the avoidance of its use in those who are genetically predisposed to a poor response.
Genetic Factors Influencing Susceptibility to Immunological Toxicity (e.g., Sulfoxidation Status)
The susceptibility to penicillamine-induced immunological toxicity is not uniform across all individuals, and emerging research highlights the significant role of genetic polymorphisms in determining an individual's risk. One of the key genetic factors identified is the individual's sulfoxidation status. The process of sulfoxidation is a major metabolic pathway for drugs containing sulfur, such as penicillamine. The capacity for this metabolic process varies within the population, leading to distinct phenotypes of "poor" and "extensive" sulfoxidizers.
Studies have demonstrated a strong correlation between an individual's sulfoxidation capacity and the likelihood of experiencing adverse immunological reactions to penicillamine. Research involving patients with rheumatoid arthritis treated with penicillamine has revealed that individuals classified as poor sulfoxidizers have a significantly higher incidence of toxicity compared to extensive sulfoxidizers. In one study, poor sulfoxidation status was associated with a 3.9 times higher incidence of toxicity nih.gov. This suggests that a reduced ability to metabolize the sulfhydryl group of penicillamine may lead to the accumulation of reactive metabolites that can trigger immune responses.
The structural similarities between penicillamine and carbocysteine (B602091) have been utilized to determine sulfoxidation status in patients. A significant association has been found between impaired sulfoxidation of carbocysteine and penicillamine toxicity nih.gov. Patients who are poor sulfoxidizers have demonstrated an increased rate of immunologically mediated toxicity from penicillamine mdpi.com. This impaired metabolic pathway is considered a significant risk factor for developing severe adverse effects, including autoimmune phenomena nih.gov. The prevalence of poor sulfoxidizers appears to be increased in populations with rheumatoid arthritis, which may partially explain the higher incidence of drug toxicity in this patient group nih.gov.
| Sulfoxidation Status | Association with Penicillamine Toxicity | Key Findings |
| Poor Sulfoxidizer | Increased susceptibility to immunological toxicity | Associated with a 3.9 times higher incidence of toxicity in rheumatoid arthritis patients nih.gov. |
| Extensive Sulfoxidizer | Lower susceptibility to immunological toxicity | Serves as the baseline for comparing the increased risk in poor sulfoxidizers. |
Role of Genotypic Profile in Overall Adverse Drug Reaction Manifestation
Beyond single metabolic pathways, an individual's broader genotypic profile, particularly their Human Leukocyte Antigen (HLA) system, plays a crucial role in the manifestation of adverse drug reactions (ADRs) to penicillamine. The HLA system is fundamental to the immune system's ability to distinguish between self and non-self antigens. Certain HLA alleles have been identified as significant predisposing factors for the development of penicillamine-induced autoimmune reactions.
Specifically, the presence of HLA-DR3 has been associated with an increased risk of toxicity nih.gov. Interestingly, while both impaired sulfoxidation and the presence of HLA-DR3 are independent risk factors, their combined presence dramatically increases the risk of toxicity. The relative risk of toxicity in a patient possessing either impaired sulfoxidation or the HLA-DR3 antigen has been estimated to be 25 times higher nih.gov. This indicates a synergistic effect between a metabolic predisposition and a specific immune response gene.
Further research has solidified the association between specific HLA genotypes and penicillamine-induced ADRs. Genetic disposition, particularly the presence of HLA-B8 and -DR3, has been identified as a significant risk factor for severe autoimmune phenomena such as pemphigus, lupus erythematosus-like syndrome, and myasthenia gravis nih.gov. Studies have shown that HLA antigens B8 and DR3 are significantly increased in patients with hematotoxic reactions to penicillamine nih.gov.
The type of adverse reaction may also be linked to specific HLA profiles. For instance, in patients with penicillamine-induced thrombocytopenia, the prevalence of HLA-DR4 was found to be high nih.gov. This suggests that different HLA alleles may predispose individuals to different types of penicillamine-induced toxicities. The association of specific HLA genotypes with drug-induced autoimmune conditions like pemphigus further underscores the importance of the genetic background in mediating these adverse events researchgate.netovid.com. These findings strongly suggest that ADRs to penicillamine are not random events but are, to a significant extent, genetically determined, developing primarily in predisposed individuals nih.gov.
| Genotype | Associated Adverse Drug Reaction | Key Findings |
| HLA-DR3 | General penicillamine toxicity, autoimmune reactions | An independent risk factor for toxicity; synergistic effect with poor sulfoxidation status nih.govnih.gov. |
| HLA-B8 | Autoimmune phenomena, hematotoxic reactions | Significantly increased in patients with adverse reactions nih.govnih.gov. |
| HLA-DR4 | Penicillamine-induced thrombocytopenia | High prevalence in patients with this specific adverse reaction nih.gov. |
Drug Interaction Research and Mechanistic Insights
Interactions Affecting Penicillamine (B1679230) Hydrochloride Absorption and Disposition
The oral bioavailability of penicillamine is susceptible to significant alterations when co-administered with food, antacids, and mineral supplements. The primary mechanism underlying these interactions is the formation of non-absorbable complexes, a process known as chelation, in the gastrointestinal tract.
Research has demonstrated that the absorption of penicillamine can be substantially reduced by the presence of polyvalent cations. A study involving healthy volunteers showed that administration of penicillamine with ferrous sulfate (B86663) (300 mg) or an antacid (30 mL) decreased the mean peak plasma concentration of penicillamine by 65% and 34%, respectively, compared to when it was administered in a fasting state. drugs.com Another study found that food reduced penicillamine levels to 52% of the fasting dose. nih.gov This reduction in absorption can lead to diminished therapeutic effects. drugs.com
The interaction is not limited to iron and antacids containing aluminum and magnesium. Other minerals such as zinc and calcium can also interfere with penicillamine absorption. drugs.comdrugs.com Consequently, it is recommended to separate the administration of penicillamine from mineral supplements or other products containing polyvalent cations by at least two hours. drugs.comdrugs.com
| Interacting Substance | Effect on Penicillamine | Mechanism of Interaction | Management Recommendation |
|---|---|---|---|
| Food | Reduced absorption by approximately 50% nih.govnih.gov | Formation of less absorbable complexes | Administer penicillamine on an empty stomach, at least one hour before or two hours after meals. drugs.comwebmd.com |
| Iron Supplements (e.g., Ferrous Sulfate) | Significantly reduced absorption; peak plasma levels reduced by 65%. drugs.comnih.gov | Chelation, forming a non-absorbable complex. drugs.comnih.gov | Administer at least 2 hours apart. ebsco.com |
| Antacids (containing Aluminum, Magnesium, Calcium) | Reduced absorption; peak plasma levels reduced by 34%. drugs.comnih.gov | Chelation with polyvalent cations. drugs.com | Administer at least 1-2 hours apart. ebsco.com |
| Zinc Supplements | Decreased gastrointestinal absorption of penicillamine. drugs.com | Chelation. drugs.com | Administer at least 2 hours apart. drugs.comdrugs.com |
Pharmacodynamic Interactions with Concomitant Therapies
Pharmacodynamic interactions involve the modification of the pharmacological effect of penicillamine or the concomitant drug. These interactions are particularly significant when penicillamine is used with other potent medications like immunosuppressants, antimalarials, and anticoagulants.
The concurrent use of penicillamine with other drugs that have the potential for serious hematologic or renal toxicity, such as cytotoxic agents or other immunosuppressants, is generally avoided. pediatriconcall.comdrugs.com Penicillamine itself can suppress the immune system by inhibiting T-cell activity, though it does not significantly affect B-cells or absolute immunoglobulin levels. drugs.comdrugbank.com Combining it with other immunosuppressive or cytotoxic drugs can potentiate the risk of severe adverse effects, including bone marrow suppression. drugbank.commedscape.com For instance, combining penicillamine with gold therapy (gold sodium thiomalate) is contraindicated due to an increased risk of serious bone marrow and renal toxicity. nih.govmedscape.com
The combination of penicillamine with antimalarial drugs like chloroquine is discouraged due to an increased risk of severe adverse reactions. ebsco.comdrugs.com These drugs share similar toxicity profiles, and their concurrent use may potentiate the risk of serious hematologic and dermatologic side effects. drugs.com Furthermore, a pharmacokinetic interaction has been identified where chloroquine can increase the plasma concentration of penicillamine. One study in patients with rheumatoid arthritis found that a single dose of chloroquine phosphate (B84403) increased the mean area under the plasma concentration-time curve of penicillamine by 52%. drugs.comnih.gov This can heighten the risk of toxicity. ebsco.com
The mechanism of action of penicillamine in rheumatoid arthritis is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. drugs.com While NSAIDs primarily inhibit the synthesis of prostaglandins, penicillamine's anti-inflammatory effects are thought to be related to its ability to inhibit macrophages, decrease interleukin-1, and reduce the number of T-lymphocytes. drugbank.comnih.gov Unlike NSAIDs, penicillamine does not appear to directly inhibit prostaglandin synthesis. nih.gov
Clinical trials have compared penicillamine with corticosteroids. One study found that in some patients with active chronic hepatitis, D-penicillamine was as effective as prednisone in maintaining disease control, although it was associated with a higher frequency of side effects. nih.gov There is no clear evidence of synergistic or antagonistic effects when used with NSAIDs or corticosteroids, but they operate through different pathways to reduce inflammation. nih.govhopkinsarthritis.org
Penicillamine has been associated with an increased risk of bleeding, and this risk can be heightened when it is co-administered with anticoagulants or other drugs that affect blood clotting. drugbank.com The mechanism is not fully elucidated but may be related to penicillamine's potential to cause thrombocytopenia (low platelet levels). webmd.com Therefore, caution and close monitoring are advised when penicillamine is used concurrently with anticoagulants like apixaban, acenocoumarol, or warfarin. drugbank.com
| Concomitant Drug Class | Interacting Drug Example(s) | Nature of Interaction | Clinical Implication |
|---|---|---|---|
| Immunosuppressants / Cytotoxic Agents | Gold sodium thiomalate, Methotrexate, Azathioprine | Potentiation of adverse effects. drugbank.commedscape.com | Increased risk of severe hematologic and renal toxicity; generally avoided. pediatriconcall.comdrugs.com |
| Antimalarial Drugs | Chloroquine, Hydroxychloroquine | Overlapping toxicity profiles and pharmacokinetic interaction. drugs.com | Increased risk of hematologic and dermatologic reactions; increased penicillamine plasma levels. ebsco.comdrugs.com |
| Anti-inflammatory Drugs | NSAIDs (e.g., Indomethacin), Corticosteroids (e.g., Prednisone) | Different mechanisms of anti-inflammatory action. nih.govnih.gov | May be used adjunctively, but potential for additive side effects should be monitored. |
| Anticoagulants | Warfarin, Apixaban, Edoxaban | Increased risk of bleeding. drugbank.com | Enhanced anticoagulant effect; requires close monitoring of coagulation parameters. drugbank.com |
Mineral and Vitamin Interactions
Penicillamine's chelating properties are central to its therapeutic action in conditions like Wilson's disease but also lead to significant interactions with essential minerals and vitamins.
Copper: In the treatment of Wilson's disease, penicillamine chelates excess copper, facilitating its renal excretion. Therefore, copper supplements should be avoided in this context as they would counteract the drug's primary therapeutic goal. ebsco.com
Iron: As mentioned, iron supplements form a non-absorbable complex with penicillamine, reducing the absorption of both substances. ebsco.comdrugbank.com This interaction can also lead to iron deficiency, particularly in children and menstruating individuals. webmd.com
Zinc: Long-term therapy with penicillamine can lead to zinc deficiency. ebsco.com However, similar to iron, zinc supplements can impair the absorption of penicillamine and should be administered at a different time. drugs.comebsco.com Interestingly, research into combined therapy for Wilson's disease found no significant advantage in terms of copper balance when zinc was administered concomitantly with penicillamine compared to zinc therapy alone. nih.gov
Vitamin B6 (Pyridoxine): Penicillamine acts as a metabolic antagonist to vitamin B6. cloudfront.net The L-enantiomer of penicillamine is particularly known to be toxic as it inhibits the action of pyridoxine. drugbank.comub.edu Although the D-penicillamine form used clinically has less of this effect, it can still increase the urinary excretion of vitamin B6, potentially leading to a deficiency. cloudfront.netmedicalnewstoday.com Supplementation with pyridoxine is often recommended for patients on long-term penicillamine therapy. ebsco.com
Impact on Zinc, Iron, and Copper Homeostasis
As a potent chelating agent, penicillamine's primary mechanism involves binding to metals, which profoundly affects the metabolic balance of several essential trace elements, most notably copper, zinc, and iron.
Copper: Penicillamine is a first-line treatment for Wilson's disease, a genetic disorder characterized by toxic copper accumulation. The drug effectively chelates excess copper, forming a stable, soluble complex that is readily excreted in the urine. pediatriconcall.comwikipedia.org In vitro studies indicate that one atom of copper combines with two molecules of penicillamine. This action reduces copper levels in the body, mitigating the metal's toxic effects on the liver and brain. nih.gov
Iron: A significant interaction occurs between penicillamine and iron. Oral iron supplements can chelate penicillamine within the gastrointestinal tract, forming a nonabsorbable complex that markedly reduces the absorption and bioavailability of penicillamine. drugs.com This can lead to a decrease in therapeutic efficacy. oregonstate.edu Studies have shown that concomitant administration of ferrous sulfate can reduce the peak plasma concentration of penicillamine by as much as 65%. drugs.com For this reason, it is recommended that the administration of iron supplements and penicillamine be separated by at least two hours. oregonstate.eduebsco.com Conversely, long-term penicillamine therapy may contribute to iron deficiency, particularly in menstruating women and children. webmd.com
Zinc: The interaction with zinc is bidirectional. Similar to iron, zinc supplements can impair the intestinal absorption of penicillamine and should be administered at a different time. ebsco.com Long-term therapy with penicillamine can moderately increase the urinary excretion of zinc, which may lead to zinc deficiency in some individuals. ebsco.com When used together for Wilson's disease, zinc salts can also compete with penicillamine for the chelation of copper. drugs.com
| Mineral | Nature of Interaction with Penicillamine Hydrochloride | Mechanism | Clinical Implication |
|---|---|---|---|
| Copper | Therapeutic Chelation | Forms a soluble penicillamine-copper complex. pediatriconcall.com | Increased urinary excretion of copper, reducing toxicity in conditions like Wilson's disease. nih.gov |
| Iron | Mutual Inhibition of Absorption | Chelation in the gastrointestinal tract forms a nonabsorbable complex. drugs.com | Reduced efficacy of penicillamine; potential for iron deficiency with long-term use. oregonstate.eduwebmd.com |
| Zinc | Mutual Inhibition of Absorption / Increased Excretion | Chelation in the gastrointestinal tract; increased renal clearance of zinc. drugs.comebsco.com | Reduced efficacy of penicillamine; potential for zinc deficiency with long-term use. ebsco.com |
Enhanced Pyridoxine (Vitamin B6) Requirement
Penicillamine is a known antagonist of pyridoxine (Vitamin B6). This antagonism is a critical consideration in patients undergoing long-term therapy.
The L-enantiomer of penicillamine is particularly toxic due to its interference with pyridoxine metabolism, though the therapeutically used D-enantiomer also possesses this antagonistic property. drugbank.com The primary mechanism involves the formation of a stable thiazolidine (B150603) complex between penicillamine and pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6. oregonstate.edu This inactivation of PLP, an essential cofactor for numerous enzymatic reactions, disrupts metabolic pathways, notably the metabolism of tryptophan. wjgnet.com
The functional deficiency of vitamin B6 can lead to various clinical manifestations. Consequently, prophylactic supplementation with pyridoxine is a standard recommendation for patients receiving penicillamine to mitigate the risk of deficiency-related complications. ebsco.commedicalnewstoday.com
| Finding | Description | Reference |
|---|---|---|
| Mechanism of Antagonism | Penicillamine forms an inactive thiazolidine complex with pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6. | oregonstate.edu |
| Metabolic Impact | Inactivation of PLP disrupts metabolic pathways dependent on this cofactor, such as tryptophan metabolism. | wjgnet.com |
| Clinical Recommendation | Prophylactic supplementation with pyridoxine is often recommended to prevent deficiency. | ebsco.commedicalnewstoday.com |
Interactions with Herbal Medicines and Dietary Components
The absorption and efficacy of this compound can be significantly influenced by dietary factors and certain herbal supplements.
Dietary Components: The oral bioavailability of penicillamine is reduced by approximately 50% when administered with food. nih.gov For this reason, it is advised that penicillamine be taken on an empty stomach, at least one hour before or two hours after meals, and at least one hour apart from other foods, milk, or medications to ensure maximal absorption. medicalnewstoday.comdrugs.com Certain dietary fibers, such as guar gum, have also been shown to reduce the absorption of penicillin, a related compound, suggesting a potential interaction. peacehealth.org
Herbal Medicines: Specific guidance on interactions with herbal medicines is limited, but general precautions are advised. It is recommended to avoid concurrent use with herbs that possess blood-thinning (anticoagulant/antiplatelet) properties or those that can affect the immune system, given penicillamine's own immunomodulatory and hematological effects. ebsco.com
Porphyrinogenic Potential and Related Metabolic Pathways
A review of scientific literature does not indicate that penicillamine has a significant porphyrinogenic potential. Drugs with this potential can exacerbate or trigger acute attacks in patients with porphyrias, such as acute intermittent porphyria, by inducing enzymes involved in the heme synthesis pathway. merckmanuals.com There is no substantial evidence to classify penicillamine as a drug that is unsafe for use in patients with a history of acute porphyria.
Other Documented Drug-Drug and Drug-Disease Interactions
Penicillamine's reactivity leads to a range of interactions with other drugs and can be contraindicated or require caution in certain disease states.
Drug-Drug Interactions: Concurrent use of penicillamine with several classes of drugs is contraindicated due to the increased risk of serious hematologic and renal adverse reactions. These include gold therapy (e.g., auranofin, sodium thiomalate), antimalarial drugs (e.g., chloroquine), and cytotoxic or immunosuppressive agents. pediatriconcall.comrxlist.com Antacids containing aluminum or magnesium can decrease the absorption of penicillamine and should be taken at least two hours apart. ebsco.commedicalnewstoday.com The absorption of digoxin may also be reduced by penicillamine. medicalnewstoday.com
Drug-Disease Interactions: Penicillamine therapy can induce autoimmune syndromes. A notable interaction is the development of a drug-induced lupus erythematosus-like syndrome, which can manifest with pleurisy, rashes, and the presence of antinuclear antibodies. nih.govacpjournals.orgnih.gov It is generally not recommended for patients with pre-existing systemic lupus erythematosus. wikipedia.org Penicillamine has also been associated with the induction of myasthenia gravis, a neuromuscular disorder. webmd.comdrugs.com Furthermore, its use is contraindicated in patients with a history of penicillamine-related aplastic anemia or agranulocytosis and in those with significant renal insufficiency. pediatriconcall.comrxlist.com
| Category | Interacting Agent/Condition | Description of Interaction |
|---|---|---|
| Drug-Drug | Gold Salts, Antimalarials, Immunosuppressants | Increased risk of severe hematologic and renal adverse reactions; concurrent use is contraindicated. pediatriconcall.comrxlist.com |
| Antacids (Aluminum/Magnesium) | Decreased absorption of penicillamine. Administration should be separated by at least 2 hours. drugs.comebsco.com | |
| Digoxin | Penicillamine may reduce levels of digoxin, potentially decreasing its therapeutic effect. medicalnewstoday.com | |
| Iron/Zinc Supplements | Decreased absorption of penicillamine. Administration should be separated by at least 2 hours. ebsco.com | |
| Drug-Disease | Systemic Lupus Erythematosus (SLE) | Can induce a lupus-like syndrome. Not recommended for patients with pre-existing SLE. wikipedia.orgnih.gov |
| Myasthenia Gravis | Associated with the induction of myasthenia gravis. webmd.comdrugs.com | |
| Renal Insufficiency | Contraindicated in patients with significant renal impairment. pediatriconcall.comrxlist.com |
Adverse Effects and Toxicity Research: Mechanisms and Risk Factors
Autoimmune Manifestations and Immunological Mechanisms
Penicillamine (B1679230) is one of the drugs known to induce a lupus-like syndrome, an autoimmune disorder that shares features with systemic lupus erythematosus (SLE). nih.govwjgnet.com This drug-induced lupus erythematosus (DILE) accounts for 6-12% of all lupus erythematosus cases. viamedica.pl The onset of symptoms can occur months to years after the initiation of penicillamine therapy. medscape.com While the clinical presentations of DILE and idiopathic SLE can be similar, DILE is typically milder, with arthralgia being a common initial symptom in up to 90% of patients. nih.gov Constitutional symptoms such as myalgia, fever, and weight loss are also frequent. nih.gov
The diagnosis of penicillamine-induced lupus is based on the presence of at least one clinical symptom of lupus erythematosus, continuous exposure to the drug, no prior history of SLE, and the resolution of symptoms within weeks or months after discontinuing the medication. viamedica.pl Serologically, the presence of antinuclear antibodies (ANA) and anti-histone antibodies is characteristic of DILE. actasdermo.org One proposed mechanism for penicillamine-induced autoimmunity involves its binding to aldehydes on the surface of macrophages, leading to their activation and potentially triggering an autoimmune response in susceptible individuals. wjgnet.com Studies also suggest the involvement of Th17 cells in the pathogenesis of this condition. wjgnet.com
Table 1: Clinical and Serological Features of Penicillamine-Induced Lupus Erythematosus
| Feature | Description |
| Clinical Presentation | Arthralgia, myalgia, serositis, fever, fatigue, loss of appetite. nih.govactasdermo.org |
| Serological Markers | Positive for antinuclear antibodies (ANA) and anti-histone antibodies (AHA). actasdermo.org |
| Onset | Can develop months to years after starting penicillamine. medscape.com |
| Resolution | Symptoms typically resolve after withdrawal of the drug. viamedica.plmedscape.com |
Pemphigus Spectrum Disorders
Penicillamine therapy is associated with the development of pemphigus, a group of autoimmune blistering diseases affecting the skin and mucous membranes. nih.gov The most common form associated with penicillamine is pemphigus foliaceus, which is characterized by superficial blisters that are fragile and result in leafy scales and crusts. centrodontoiatriconocerino.itresearchgate.net Pemphigus vulgaris has also been reported. centrodontoiatriconocerino.it It is estimated that 7% of patients taking penicillamine for longer than six months develop pemphigus. medscape.com
The mechanism by which penicillamine induces pemphigus is thought to be related to its chemical structure, specifically the presence of a thiol group (-SH). centrodontoiatriconocerino.it Thiol-containing drugs like penicillamine can induce acantholysis (the separation of epidermal cells) through several proposed biochemical pathways without the formation of antibodies. centrodontoiatriconocerino.itmedscape.com These hypotheses include:
Interference with critical enzymes like keratinocyte transglutaminase, leading to a loss of epidermal cell cohesion. centrodontoiatriconocerino.it
Activation of endogenous proteolytic enzymes, such as plasminogen activators, which then cleave desmosomal antigens. centrodontoiatriconocerino.it
Binding to desmoglein 1 or desmoglein 3, creating a neoantigen that elicits an immune response. centrodontoiatriconocerino.it
Penicillamine can induce myasthenia gravis (MG), an autoimmune disorder characterized by muscle weakness. mdpi.com This drug-induced form of MG shares the same essential pathophysiological features as idiopathic autoimmune myasthenia gravis. nih.gov The core mechanism involves the production of autoantibodies against the acetylcholine (B1216132) receptor (AChR) at the neuromuscular junction. nih.govnih.gov These antibodies lead to a reduction in the number of available AChRs, impairing neuromuscular transmission. nih.gov
Studies have shown that penicillamine can enhance the synthesis of immunoglobulins, including AChR antibodies. nih.gov The binding of penicillamine to the AChR may alter its autoimmunogenicity, leading to the production of these autoantibodies. mdpi.com Another hypothesis suggests that penicillamine may modify major histocompatibility complex molecules and peptides on the surface of antigen-presenting cells, triggering autoimmunity against the AChR. mdpi.com The symptoms of penicillamine-induced MG, which can include ptosis, diplopia, and generalized weakness, typically resolve within months of discontinuing the drug. mdpi.comnih.gov
A rare but serious complication of penicillamine therapy is the induction of Goodpasture syndrome, a life-threatening autoimmune disease that affects the lungs and kidneys. nih.govclevelandclinic.org This condition is characterized by the presence of anti-glomerular basement membrane (GBM) antibodies, which attack the collagen in the basement membranes of the glomeruli in the kidneys and the alveoli in the lungs. clevelandclinic.orgautoimmune.org This leads to glomerulonephritis and pulmonary hemorrhage. autoimmune.org
Cases of penicillamine-induced Goodpasture's syndrome have been documented, with patients presenting with circulating anti-GBM antibodies. nih.gov Renal biopsies in these cases often show focal necrotizing glomerulonephritis with crescents. nih.gov The immune complex pathogenesis of this condition has been established through immunofluorescence and electron microscopy studies of renal tissue. nih.gov Besides Goodpasture-like syndrome, other renal adverse effects associated with penicillamine include membranous glomerulonephritis. wikipedia.orgresearchgate.net
Hematological Adverse Reactions and Bone Marrow Suppression
Hematological toxicities are a significant concern with penicillamine treatment. The use of penicillamine has been associated with fatalities due to conditions such as aplastic anemia, agranulocytosis, and thrombocytopenia. droracle.ai Leukopenia (a reduction in white blood cells) and thrombocytopenia (a reduction in platelets) are among the more common hematological adverse effects. droracle.ainih.gov Thrombocytopenia may occur in up to 8% of rheumatoid arthritis patients treated with penicillamine. nih.gov
Agranulocytosis, a severe and dangerous reduction in neutrophils, is a rare but life-threatening idiosyncratic reaction to penicillamine. frontiersin.orgmdpi.com The mechanism behind these hematological adverse effects is thought to involve either immune-mediated bone marrow suppression or direct toxicity to hematopoietic cells. droracle.aijst.go.jp In some cases, penicillamine may trigger the production of autoantibodies against platelets, leading to a clinical picture indistinguishable from spontaneous autoimmune thrombocytopenia. nih.gov Pancytopenia, a reduction in all three blood cell lines, has also been reported as a rare but serious adverse reaction. droracle.airesearchgate.net
Table 2: Hematological Adverse Reactions to Penicillamine
| Adverse Reaction | Description | Potential Mechanism |
| Leukopenia | Reduction in the number of white blood cells. droracle.ai | Bone marrow suppression, direct cytotoxicity, or immunological reactions. droracle.aijst.go.jp |
| Thrombocytopenia | Reduction in the number of platelets. droracle.ai | Immune-mediated destruction of platelets or bone marrow suppression. droracle.ainih.gov |
| Agranulocytosis | Severe reduction in neutrophils. frontiersin.org | Idiosyncratic hypersensitivity reaction or direct bone marrow toxicity. frontiersin.orgjst.go.jp |
| Pancytopenia | Reduction in red blood cells, white blood cells, and platelets. droracle.ai | Immune-mediated bone marrow suppression or direct toxicity to hematopoietic cells. droracle.ai |
Renal and Urological Complications
Renal complications are among the more common serious adverse effects of penicillamine therapy, frequently manifesting as proteinuria which may signal underlying glomerulonephritis. nih.govdroracle.ai
Proteinuria can develop at any point during treatment, with onset reported from six weeks to five years after initiation of therapy. nih.gov While it can be transient, persistent proteinuria may progress to a full nephrotic syndrome in a significant percentage of patients if the drug is not discontinued. nih.govscispace.com
The most common histological finding in penicillamine-induced nephropathy is membranous glomerulonephritis. nih.govnih.govwikipedia.org Research suggests that this is an immune-mediated process. nih.gov The proposed mechanism involves the formation of immune complexes that deposit along the glomerular basement membrane. nih.gov This deposition triggers an inflammatory response that damages the glomeruli, leading to increased permeability and the leakage of protein into the urine.
Table 2: Research Findings on Penicillamine-Induced Proteinuria and Glomerulonephritis
| Complication | Onset of Proteinuria | Histological Findings | Mechanism | Reference |
|---|---|---|---|---|
| Proteinuria | Median time of 7 months (range 6 weeks to 5 years) | Not specified | Can progress to nephrotic syndrome in 60-70% of cases if treatment is continued. | nih.gov |
| Glomerulonephritis | Average of 7 months | Perimembranous Glomerulonephritis | Immune complex deposition in glomerular capillary walls. | nih.govnih.gov |
| Nephrotic Syndrome | Average of 11.9 months | Membranous Glomerulonephritis | Progression from initial proteinuria. | scispace.com |
In addition to proteinuria, hematuria is another sign of penicillamine-induced renal injury. droracle.ainih.gov In some cases, these symptoms can be manifestations of a more severe underlying condition, such as drug-induced vasculitis.
Penicillamine therapy has been linked to the development of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis. researchgate.netnih.gov This systemic autoimmune condition can affect small blood vessels throughout the body, including the renal vasculature. When the kidneys are involved, the condition can present as a rapidly progressive glomerulonephritis, sometimes as part of a pulmonary-renal syndrome. researchgate.net Renal biopsies in these cases often reveal pauci-immune crescentic glomerulonephritis, a hallmark of ANCA-associated vasculitis. researchgate.netnih.gov The presence of myeloperoxidase (MPO)-ANCA is a common serological finding. researchgate.net
Table 3: Research Findings on Penicillamine-Induced Hematuria and Renal Vasculitis
| Complication | Clinical Presentation | Serological & Histological Findings | Mechanism | Reference |
|---|---|---|---|---|
| Renal Vasculitis | Pulmonary-renal syndrome, microscopic hematuria, proteinuria | Positive for Myeloperoxidase (MPO)-ANCA; renal biopsy shows pauci-immune crescentic glomerulonephritis. | Drug-induced ANCA-associated vasculitis. | researchgate.netnih.gov |
| Hematuria | Often associated with proteinuria. | Can be a sign of underlying glomerulonephritis. | Inflammatory damage to glomeruli. | nih.gov |
Dermatological Complications and Connective Tissue Abnormalities
Dermatological reactions are among the most frequent adverse effects of penicillamine. droracle.aidrugs.com These often manifest as hypersensitivity reactions, primarily characterized by rashes and pruritus (itching). drugs.commedicalnewstoday.com
These reactions can occur early in the course of therapy, sometimes accompanied by fever, or develop later on. droracle.aidrugs.com The rashes can be morbilliform or urticarial in nature. nih.gov While often mild, these skin reactions can be a sign of a generalized allergic response to the drug. patsnap.com
Table 4: Research Findings on Penicillamine-Induced Hypersensitivity Reactions
| Reaction Type | Clinical Features | Onset | Frequency | Reference |
|---|---|---|---|---|
| Rash | Early or late onset; may be morbilliform or urticarial. | Can occur early or later in therapy. | Common (reported in 1% to 10% of patients). | droracle.aidrugs.com |
| Pruritus (Itching) | Generalized itching. | Can occur early or later in therapy. | Common (reported in 1% to 10% of patients). | droracle.aidrugs.com |
| Drug Eruptions | May be accompanied by fever, arthralgia, or lymphadenopathy. | Typically early onset. | Not specified. | droracle.ai |
Long-term penicillamine therapy can induce profound changes in the structure of dermal connective tissue, leading to a spectrum of unique elastic fiber disorders. nih.govijdvl.com
Mechanism of Action: The primary mechanism is believed to be the interference of penicillamine with the cross-linking of collagen and elastin (B1584352). escholarship.orgdocumentsdelivered.com This occurs through two potential pathways:
Inhibition of Lysyl Oxidase: Penicillamine chelates copper, a necessary cofactor for the enzyme lysyl oxidase. This enzyme is crucial for the formation of cross-links that give elastic fibers their strength and resilience. Its inhibition leads to the accumulation of abnormal, non-functional elastin. nih.govijdvl.comescholarship.org
Direct Inhibition: The drug may also directly bind to collagen precursors, further disrupting the normal assembly and maturation of connective tissue fibers. escholarship.org
This disruption results in the formation of structurally abnormal elastic fibers, which are often described histologically as having a "lumpy-bumpy," "bramble-bush," or serrated "saw-tooth" appearance. ijdvl.comescholarship.orgijdvl.comnih.gov
Clinical Manifestations:
Elastosis Perforans Serpiginosa (EPS): This is a rare perforating dermatosis where the abnormal elastic fibers are extruded through the epidermis. nih.govejpd.com Clinically, it presents as multiple firm, keratotic papules, often arranged in a serpiginous (snake-like) or annular pattern on the neck, axillae, and arms. escholarship.orgijdvl.com
Pseudo-pseudoxanthoma Elasticum (Pseudo-PXE): This condition clinically mimics pseudoxanthoma elasticum, with yellowish papules coalescing into plaques, giving the skin a "plucked chicken" appearance in flexural areas like the neck and axillae. documentsdelivered.comnih.gov Unlike true PXE, there is no aberrant calcification of the elastic fibers in the penicillamine-induced form. nih.gov
These changes are not always limited to the skin; similar alterations in elastic tissue have been observed in blood vessels and the lungs, raising concerns about potential systemic effects. escholarship.orgijdvl.comnih.gov
Table 5: Research Findings on Penicillamine-Induced Elastic Fiber Disorders
| Disorder | Clinical Features | Histological Features | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Elastosis Perforans Serpiginosa (EPS) | Keratotic papules and nodules in serpiginous or annular plaques on the neck, axillae, and forearms. | Transepidermal elimination of abnormal elastic fibers; fibers appear serrated ("lumpy-bumpy" or "bramble-bush"). | Inhibition of copper-dependent lysyl oxidase and direct interference with collagen precursors, leading to abnormal elastin accumulation. | ijdvl.comescholarship.orgijdvl.comejpd.com |
| Pseudo-pseudoxanthoma Elasticum (Pseudo-PXE) | Yellowish papules ("plucked chicken skin") and redundant skin folds in flexural areas (neck, axillae). | "Lumpy-bumpy" dermal elastic fibers without calcium deposition. | Interference with collagen and elastin cross-linking. | documentsdelivered.comnih.gov |
Table of Compounds
| Compound Name |
|---|
| Copper |
| Cyclophosphamide |
| Cysteine |
| D-penicillamine |
| Glucocorticoid |
| Hemoglobin |
| Iron |
| Mycophenolate mofetil |
| Penicillamine |
| Penicillamine hydrochloride |
| Plasmapheresis |
| Pyridoxal phosphate (B84403) |
| Trientine |
Skin Friability and Abnormalities at Puncture Sites
Long-term therapy with this compound has been associated with significant cutaneous side effects, notably degenerative dermopathy characterized by skin fragility. nih.gov This condition often manifests over bony prominences and areas subject to pressure. nih.gov The underlying mechanism involves the drug's interference with the metabolism of collagen and elastin, crucial components for skin integrity. nih.gov
This compound acts by directly binding to aldehyde precursors essential for the cross-linking of elastin and collagen. nih.gov It also inhibits lysyl oxidase, a copper-dependent enzyme that catalyzes this cross-linking reaction. nih.gov This disruption of collagen and elastin formation leads to the observed skin changes. nih.gov It is important to note that penicillamine does not affect mature, insoluble collagen, which explains the delayed onset of these dermatological effects. nih.gov
Histopathological examination of affected skin often reveals thickened and fragmented elastic fibers. nih.gov A characteristic finding is the "bramble-bush" appearance, where elastic bundles show prominent lateral protrusions. nih.gov These changes can be markers of more widespread, systemic involvement beyond the skin. nih.gov Early recognition of these skin changes is crucial, as discontinuing the medication can lead to significant improvement in the features of degenerative dermopathy. nih.gov
Table 1: Research Findings on Penicillamine-Induced Skin Changes
| Finding | Description | Mechanism |
|---|---|---|
| Degenerative Dermopathy | Manifests as skin fragility, particularly over pressure sites, and cutis laxa-like changes. nih.gov | Interference with collagen and elastin metabolism. nih.gov |
| Histopathology | Thickened, fragmented elastic fibers, sometimes with a "bramble-bush" appearance. nih.gov | Inhibition of lysyl oxidase and binding to aldehyde precursors, preventing cross-linking. nih.gov |
| Clinical Implication | Skin changes may indicate broader multi-systemic effects. nih.gov | Disruption of connective tissue synthesis. nih.gov |
Gastrointestinal Systemic Effects
Taste Alteration (Dysgeusia) and Its Reversibility
A notable gastrointestinal side effect of this compound is the alteration of taste, a condition known as dysgeusia. nih.govpharmacytimes.com This can range from a diminished sense of taste to a complete loss or the perception of a "funny" or metallic taste. nih.govpharmacytimes.com It is a frequently reported issue that can affect a patient's quality of life by altering eating habits, sometimes leading to anorexia or malnutrition. pharmacytimes.com The risk of experiencing taste abnormalities may be higher in older patients. nih.gov
Research suggests that penicillamine-induced dysgeusia is linked to the drug's chelating properties, specifically its effect on copper levels. nih.govdrugbank.com One study demonstrated that decreased taste sensitivity following D-penicillamine administration could be reversed by the administration of copper. nih.gov This indicates that the chelation of copper, a metal important for the function of taste receptors, may be a primary mechanism behind this adverse effect.
The alteration of taste is often reversible. In some cases, the sense of taste may return to normal spontaneously even with continued therapy. sps.nhs.uk Discontinuation of the drug typically leads to the recovery of taste, although this process can take several weeks or months. pharmacytimes.com
Oral Ulcerations, Cheilosis, Glossitis, and Gingivostomatitis
This compound therapy can lead to a variety of oral and perioral complications. nih.govnih.gov These adverse effects can be severe enough to necessitate the discontinuation of the drug. nih.gov Commonly reported issues include oral ulcerations (sores in the mouth), cheilosis (inflammation and cracking at the corners of the mouth), glossitis (inflammation of the tongue), and gingivostomatitis (inflammation of the gums and mouth). nih.govnih.govmayoclinic.org
Clinical and pathological evaluation of patients on long-term penicillamine therapy has revealed specific oral manifestations. These can include:
Multiple small red papules on the lips, which may resemble elastosis perforans serpiginosa. nih.gov
Gingival enlargement, hemorrhage, and recession. nih.gov
Early-onset periodontitis. nih.gov
Repeated instances of oral candidiasis. nih.gov
The mechanism for some of these changes appears to be linked to the drug's impact on elastic fibers within the oral mucosa and periodontal apparatus. nih.gov Biopsies have shown the presence of thick, irregular clumps of abnormal elastic fibers, suggesting that damage to these structures may contribute to poor periodontal health in patients undergoing treatment. nih.gov Patients are advised to report the presence of oral ulcerations or severe rash to their healthcare provider. sps.nhs.uk
Pulmonary Systemic Effects
Obliterative Bronchiolitis and Interstitial Pneumonitis
Severe pulmonary complications, although less common, have been associated with this compound treatment. One of the most serious is obliterative bronchiolitis (OB), a fibrotic process that affects the small conducting airways. nih.govwikipedia.orgnih.gov This condition results from damage to the bronchiolar epithelium, where the subsequent repair process leads to an excessive proliferation of granulation tissue, obstructing the small airways. nih.gov The onset of respiratory symptoms, such as progressive dyspnea, can be sudden in patients receiving penicillamine therapy. nih.gov The high frequency of OB observed in patients treated with penicillamine compared to those not receiving the drug suggests a potential causal relationship. nih.gov
Interstitial pneumonitis, characterized by an interstitial infiltrate of lymphocytes and fibrosis, is another potential pulmonary adverse effect. archbronconeumol.org In some cases, interstitial pneumonitis can occur in conjunction with bronchiolitis obliterans. archbronconeumol.org Histological examination in such cases reveals both interstitial inflammation and fibrosis, often at a distance from the bronchiolar disease, suggesting the two processes may not be a direct consequence of one another. archbronconeumol.org
Table 2: Characteristics of Penicillamine-Associated Pulmonary Conditions
| Condition | Pathophysiology | Clinical Manifestation |
|---|---|---|
| Obliterative Bronchiolitis | Fibrotic obstruction of small airways due to excessive granulation tissue after epithelial damage. nih.gov | Sudden onset of progressive respiratory symptoms. nih.gov |
| Interstitial Pneumonitis | Interstitial infiltrate of lymphocytes and fibrosis within the lung tissue. archbronconeumol.org | Progressive dyspnea and bilateral diffuse interstitial alterations on imaging. archbronconeumol.org |
Pulmonary Fibrosis and Allergic Alveolitis
This compound has been implicated in the development of pulmonary fibrosis and allergic alveolitis (also known as hypersensitivity pneumonitis). nih.govnih.govnih.gov Pulmonary fibrosis involves the scarring of lung tissue, which can lead to progressive and irreversible respiratory impairment. mountsinai.org Case reports have documented the development of fibrosing alveolitis in patients undergoing penicillamine therapy for conditions like Wilson's disease and rheumatoid arthritis. nih.govnih.gov
Allergic alveolitis is an immune response within the lung tissue to an inhaled substance, resulting in inflammation. asthmaandlung.org.uk In the context of drug-induced effects, it is considered a hypersensitivity reaction. asthmaandlung.org.uk A case has been reported of a patient developing rapidly progressive dyspnea and bilateral pulmonary infiltrates, consistent with diffuse alveolitis, after exposure to even a small dose of penicillamine. nih.gov Symptoms of acute allergic alveolitis can include coughing, shortness of breath, fever, and chills. mountsinai.org Chronic exposure can lead to the development of pulmonary fibrosis. mountsinai.orgclevelandclinic.org The potential for penicillamine-induced lung disease should be recognized as a possible complication of treatment. nih.gov
Neurological and Ocular Complications Research
This compound, a chelating agent with a long history of use in various medical conditions, has been associated with a range of adverse effects, including neurological and ocular complications. Research into these complications has focused on understanding their underlying mechanisms, identifying risk factors, and characterizing their clinical presentation.
Transient Exacerbation of Neurological Symptoms at Therapy Initiation
A notable and concerning adverse effect observed in some patients, particularly those with Wilson's disease, is the transient worsening of neurological symptoms upon initiation of penicillamine therapy. researchgate.net This paradoxical effect has been the subject of considerable research to elucidate its underlying mechanisms.
One prominent hypothesis suggests that the initiation of chelation therapy with penicillamine leads to a rapid mobilization of copper from tissues, such as the liver, into the bloodstream. nih.gov This sudden increase in circulating copper, before it can be excreted, may lead to a redistribution of the metal to the brain, thereby exacerbating neurological signs and symptoms. nih.gov
Another proposed mechanism involves the concept of "lethal synthesis," where the metabolism of penicillamine in susceptible individuals could lead to the liberation of a reactive –SH radical. nih.gov This radical could then inhibit –SH dependent enzymes within the Krebs cycle in neurons, leading to neuronal death. nih.gov
A study investigating the deterioration of neurological symptoms in Wilson's disease patients treated with D-penicillamine found that worsening was associated with increased cerebrospinal fluid (CSF) copper concentrations and evidence of newly developed neuronal necrosis. researchgate.net The research indicated that patients whose symptoms deteriorated had significantly lower 24-hour urinary copper excretion compared to those who did not experience worsening, suggesting a potential difficulty in clearing the mobilized copper from the nervous system. researchgate.net
Table 1: Proposed Mechanisms for Transient Neurological Exacerbation
| Proposed Mechanism | Description | Key Research Findings |
| Copper Mobilization and Redistribution | Penicillamine rapidly mobilizes copper from tissues, leading to a transient increase in serum copper that can then enter the brain. nih.gov | Studies suggest a correlation between the initiation of therapy and the worsening of neurological symptoms in Wilson's disease. researchgate.net |
| "Lethal Synthesis" | The metabolism of penicillamine may produce a reactive –SH radical that inhibits critical neuronal enzymes. nih.gov | This is a theoretical model proposed to explain the neurotoxicity. nih.gov |
| Increased CSF Copper and Neuronal Necrosis | Worsening of symptoms is linked to higher levels of copper in the cerebrospinal fluid and the death of neurons. researchgate.net | Patients with symptom deterioration showed increased CSF copper and lower urinary copper excretion. researchgate.net |
Ocular Disturbances (e.g., Diplopia, Optic Neuritis)
Ocular adverse effects have also been reported in association with this compound therapy. These can range in severity and presentation, with diplopia (double vision) and optic neuritis being among the noted complications. nih.gov
Diplopia, along with ptosis (drooping of the upper eyelids) and weakness of the extraocular muscles, can be early signs of a myasthenic syndrome, which has been reported in patients taking penicillamine. nih.gov Myasthenia gravis is an autoimmune disorder affecting the neuromuscular junction, and drug-induced myasthenia is a recognized, albeit uncommon, adverse effect of penicillamine. patsnap.com
Optic neuritis, characterized by inflammation of the optic nerve, can lead to a range of visual disturbances. nih.gov While the exact incidence is not well-established, case reports have documented the development of optic neuropathy in patients receiving penicillamine for conditions such as rheumatoid arthritis. nih.gov
Influence of Patient Demographics and Disease State on Adverse Effect Profile
The profile of adverse effects associated with this compound can be influenced by various factors, including the patient's age and the underlying disease being treated.
Clinical studies have suggested that elderly patients may be at a greater risk for certain adverse effects, such as skin rash and taste abnormalities. nih.govnih.gov Therefore, a more cautious approach to dose selection is often recommended for this demographic, taking into account the higher likelihood of decreased hepatic, renal, or cardiac function. nih.gov
The underlying disease state can also impact the manifestation of side effects. For instance, taste impairment is a relatively common side effect of penicillamine, but it is observed less frequently in patients with Wilson's disease. e-lactancia.org In patients with rheumatoid arthritis, the development of unexplained gross hematuria or persistent microscopic hematuria necessitates the discontinuation of the drug. e-lactancia.orghres.ca However, for patients with Wilson's disease or cystinuria, the therapeutic benefits may outweigh the risks associated with certain urinary abnormalities, requiring a careful risk-benefit assessment by the clinician. e-lactancia.orghres.ca
Table 2: Influence of Demographics and Disease on Adverse Effects
| Factor | Influence on Adverse Effect Profile | Examples |
| Age (Elderly) | Increased risk of certain adverse effects. nih.govnih.gov | Higher incidence of skin rash and taste abnormalities. nih.gov |
| Disease State | The manifestation and management of adverse effects can differ. e-lactancia.org | Taste impairment is less common in Wilson's disease. e-lactancia.org Different considerations for hematuria in rheumatoid arthritis versus Wilson's disease/cystinuria. e-lactancia.orghres.ca |
Mutagenicity and Carcinogenicity Studies
The potential for this compound to induce genetic mutations (mutagenicity) and cancer (carcinogenicity) has been a subject of toxicological evaluation.
Research on the mutagenic potential of D-penicillamine has yielded mixed results. Some studies using bacterial reverse mutation assays (Ames test) have shown that D-penicillamine can induce gene mutations in Salmonella typhimurium, with this effect being potentiated by the presence of mammalian tissue preparations. However, studies using mammalian cells, such as V79 Chinese hamster cells, did not show evidence of gene mutations, even in the presence of an activating system. This suggests the presence of effective protective mechanisms against the mutagenic effects of D-penicillamine in mammalian cells.
There is limited publicly available information specifically detailing long-term carcinogenicity studies of this compound in animals. While general guidelines for the carcinogenicity testing of pharmaceuticals exist, which recommend long-term studies for drugs intended for chronic use, specific data for penicillamine is not readily found in the reviewed literature. drugbank.com Reports have associated penicillamine with leukemia, but a causal relationship has not been established. nih.gov
Table 3: Summary of Mutagenicity and Carcinogenicity Data
| Study Type | Organism/System | Findings |
| Mutagenicity | Salmonella typhimurium | Induced gene mutations, potentiated by mammalian tissue preparations. |
| Mutagenicity | V79 Chinese hamster cells | Did not induce gene mutations. |
| Carcinogenicity | Animal Studies | Limited publicly available data. |
| Carcinogenicity | Human Data | Association with leukemia reported, but causality not established. nih.gov |
Research Gaps and Future Directions for Penicillamine Hydrochloride Studies
Further Elucidation of Undefined Mechanisms of Action
Penicillamine's therapeutic effects are primarily attributed to its copper-chelating and immunomodulatory properties. drugbank.commdpi.com However, the precise molecular pathways through which it exerts its influence are not fully understood, presenting a significant area for future investigation.
Its role in rheumatoid arthritis is particularly complex and appears to extend beyond simple copper chelation. drugbank.com While it is known to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease interleukin-1 (IL-1) and rheumatoid factor, the exact cascade of events remains to be fully mapped out. wikipedia.org Further research is needed to understand how penicillamine (B1679230) modulates specific signaling pathways within immune cells and the inflammatory microenvironment of the synovium.
Another key area of investigation is its impact on collagen synthesis. Penicillamine interferes with the formation of cross-links between tropocollagen molecules, a mechanism thought to contribute to its efficacy in conditions like scleroderma. drugbank.comresearchgate.net However, the specific enzymatic and molecular interactions involved in this process require more detailed elucidation to potentially harness this effect for a broader range of fibrotic diseases. mdpi.com
Development of Predictive Biomarkers for Therapeutic Response and Toxicity
A significant challenge in the clinical use of penicillamine is the variability in patient response and the potential for adverse effects. nih.gov The development of reliable biomarkers to predict both therapeutic efficacy and toxicity is a critical unmet need.
Currently, treatment outcomes are often assessed through clinical observation and monitoring of disease-specific markers, which can be slow and subjective. nih.gov Future research should focus on identifying genetic, proteomic, and metabolic biomarkers that can predict a patient's response to penicillamine before initiating therapy. For instance, in rheumatoid arthritis, identifying specific immune cell subsets or cytokine profiles that are modulated by penicillamine could help select patients who are most likely to benefit. frontiersin.orgarthritis.org
Predicting toxicity is equally important. Some adverse effects of penicillamine are thought to have a genetic basis, with associations suggested for certain HLA-DRB1 alleles. nih.gov Further pharmacogenomic studies are needed to identify specific genetic markers that predispose individuals to penicillamine-induced autoimmunity or other severe reactions. researchgate.net This would allow for preemptive risk stratification and the selection of alternative therapies for susceptible individuals.
Design and Evaluation of Next-Generation Penicillamine Derivatives
To improve the therapeutic index of penicillamine, researchers are exploring the design and synthesis of novel derivatives with enhanced efficacy and reduced toxicity. nih.govnih.gov The goal is to create new chemical entities that retain the beneficial properties of the parent compound while minimizing its undesirable effects.
One strategy involves the development of lipophilic prodrugs. nih.govresearchgate.netresearchgate.net By increasing the lipophilicity of penicillamine, it may be possible to enhance its oral absorption, improve its distribution to target tissues, and potentially reduce gastrointestinal side effects. nih.gov For example, esterification of the carboxyl group can create more lipophilic derivatives that may have altered pharmacokinetic profiles. nih.gov
Another approach focuses on modifying the chemical structure to reduce the potential for adverse reactions. This could involve creating derivatives that are less likely to interact with off-target molecules or that have a more favorable metabolic profile. The evaluation of these next-generation derivatives in preclinical models of disease will be crucial to determine their potential for clinical development. nih.govnih.gov
| Derivative Type | Design Rationale | Potential Advantages |
| Lipophilic Prodrugs | Increase lipophilicity to improve absorption and tissue distribution. | Enhanced oral bioavailability, reduced gastrointestinal side effects. |
| Targeted Analogs | Modify the structure to enhance binding to specific molecular targets. | Increased efficacy at lower doses, reduced off-target effects. |
| Metabolically Stable Derivatives | Alter the structure to resist metabolic degradation. | Prolonged half-life, less frequent dosing. |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The unique pharmacological properties of penicillamine suggest that it may have therapeutic potential beyond its current approved indications. mdpi.com Researchers are actively investigating its use in a variety of other conditions.
There is growing interest in the potential application of penicillamine in certain cancers. mdpi.com Its ability to chelate copper, a metal essential for angiogenesis and tumor growth, makes it a candidate for anti-cancer therapy. mdpi.comnih.gov Studies have shown that penicillamine can inhibit growth factors that require copper as a cofactor. mdpi.com Further research is needed to explore its efficacy as a standalone treatment or in combination with other anti-cancer agents. nih.gov
The neuroprotective effects of penicillamine are also being explored in the context of neurodegenerative diseases. nih.gov Its antioxidant properties and ability to modulate metal homeostasis could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and metal dysregulation are implicated in the disease process. mdpi.comnih.gov Additionally, its antifibrotic properties are being investigated for the treatment of various fibrotic disorders. mdpi.com
| Potential New Indication | Rationale for Exploration |
| Cancer | Copper chelation may inhibit angiogenesis and tumor growth. mdpi.comnih.gov |
| Neurodegenerative Diseases | Antioxidant and metal-chelating properties may offer neuroprotection. mdpi.comnih.gov |
| Fibrotic Disorders | Inhibition of collagen cross-linking could be beneficial. mdpi.com |
| Eosinophilic Fasciitis | Evidence of therapeutic efficacy in this rare condition. mdpi.com |
Optimization of Analytical and Monitoring Strategies for Clinical and Preclinical Use
To ensure the safe and effective use of penicillamine, robust analytical methods for its monitoring in biological fluids are essential. nih.govresearchgate.net While several methods exist, there is a need for further optimization to improve their sensitivity, specificity, and accessibility for both clinical and preclinical applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of penicillamine and its metabolites. nih.govuqam.ca Future research should focus on developing and validating high-throughput LC-MS/MS methods that can be easily implemented in clinical laboratories for therapeutic drug monitoring. This would allow for more precise dose adjustments and help to minimize the risk of toxicity.
In preclinical research, there is a need for analytical methods that can measure penicillamine concentrations in various tissues and cellular compartments. This would provide a better understanding of its pharmacokinetic and pharmacodynamic properties and aid in the development of more effective drug delivery systems. The development of novel analytical techniques, such as biosensors, could also enable real-time monitoring of penicillamine levels, providing valuable insights into its mechanism of action.
Advanced Pharmacogenomic Research for Personalized Medicine Approaches
The field of pharmacogenomics holds great promise for personalizing penicillamine therapy. dntb.gov.ua By identifying genetic variations that influence drug response and toxicity, it may be possible to tailor treatment to individual patients, thereby maximizing efficacy and minimizing adverse effects.
Research has already suggested a link between certain human leukocyte antigen (HLA) alleles and an increased risk of penicillamine-induced autoimmune reactions. nih.gov Future studies should aim to confirm these associations in larger, more diverse patient populations and to identify other genetic markers of susceptibility.
In addition to genes involved in the immune response, it is also important to investigate the role of genes that encode for drug metabolizing enzymes and transporters. Variations in these genes could affect the pharmacokinetics of penicillamine and contribute to inter-individual differences in drug exposure and response. A comprehensive understanding of the pharmacogenomics of penicillamine will be a critical step towards the implementation of personalized medicine approaches in the clinic.
Refinement of Preclinical Models for Enhanced Translational Research
To accelerate the development of new penicillamine-based therapies, it is essential to have preclinical models that accurately recapitulate human diseases. toxicology.orgnih.gov While animal models have been valuable in studying the effects of penicillamine, they often have limitations in their ability to predict clinical outcomes in humans.
The development of humanized mouse models, which are immunodeficient mice engrafted with human cells and tissues, offers a promising approach to bridge the gap between preclinical and clinical research. toxicology.orgnih.govyoutube.comyoutube.comyoutube.com These models can provide a more accurate representation of the human immune system and may be more predictive of drug efficacy and toxicity.
In addition to in vivo models, there is also a need for more sophisticated in vitro systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip technologies. These models can provide a more physiologically relevant environment for studying the effects of penicillamine on specific cell types and tissues and can be used for high-throughput screening of new drug candidates. The refinement of preclinical models will be crucial for enhancing the translational potential of penicillamine research and for bringing new and improved therapies to patients.
Q & A
Q. What are the established methods for synthesizing Penicillamine hydrochloride with high purity for research use?
this compound synthesis typically involves the reaction of D-penicillamine with hydrochloric acid under controlled conditions. Key steps include:
- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity (as per standard reference materials like MM0026.04 for 6-Aminopenicillanic acid derivatives) .
- Characterization : Confirmation of structure via NMR (¹H/¹³C) and mass spectrometry, with comparison to PubChem data (InChI Key: WSSQSZIWEHGJLY-UHFFFAOYSA-N for related compounds) .
- Quality Control : Use of dissolution testing protocols (e.g., USP methods for capsules/tablets) to ensure consistency .
Q. How can researchers characterize this compound’s interaction with metal ions in vitro?
Methodological approaches include:
- Spectrophotometric Titration : Monitor chelation efficacy by measuring absorbance changes during metal ion (e.g., Cu²⁺, Zn²⁺) binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for metal complexes .
- HPLC-MS : Detect and quantify metal-penicillamine adducts in solution .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported chelation efficacies of this compound across studies?
Contradictions in chelation data (e.g., variable cupriuretic activity compared to trientine hydrochloride ) may arise from:
- Model System Differences : In vitro vs. in vivo conditions (e.g., pH, competing ligands).
- Dosage Optimization : Use dose-response curves to identify non-linear effects at high concentrations .
- Comparative Studies : Parallel assays with standardized metal loads (e.g., copper-loaded rat models) to isolate compound-specific effects .
Q. How can researchers optimize in vitro models to study this compound’s inhibition of glutathione peroxidase (GSH-Px)?
Advanced methodologies include:
- Enzyme Kinetics : Measure IC₅₀ values using recombinant GSH-Px and varying substrate (H₂O₂/glutathione) concentrations .
- Competitive Inhibition Assays : Compare inhibition patterns with structural analogues (e.g., L-penicillamine hydantoin) to identify active site interactions .
- Molecular Docking : Computational modeling to predict binding conformations and guide mutagenesis studies .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition points and hygroscopicity .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress, followed by HPLC-UV to quantify degradation products .
- Circular Dichroism (CD) : Monitor conformational changes in protein-penicillamine complexes under simulated physiological buffers .
Methodological Considerations for Reproducibility
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Standardized Protocols : Adopt USP dissolution methods (e.g., Apparatus 2, 50 rpm, 900 mL buffer) for pharmacokinetic assays .
- Positive Controls : Include reference chelators (e.g., trientine hydrochloride) in metal-binding assays .
- Data Reporting : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental sections, including purity verification and spectral data .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s role in drug-induced lupus erythematosus (SLE)?
- Epidemiological Meta-Analysis : Aggregate clinical data to identify dose-dependent correlations .
- Mechanistic Studies : Use peripheral blood mononuclear cells (PBMCs) to assess autoantibody induction under controlled in vitro conditions .
- Comparative Toxicology : Contrast metabolic pathways with other SLE-inducing drugs (e.g., hydralazine hydrochloride) to isolate risk factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
